molecular formula C7H5Cl2NO2 B593960 2-(2,6-Dichloropyridin-4-YL)acetic acid CAS No. 1227515-02-7

2-(2,6-Dichloropyridin-4-YL)acetic acid

Cat. No.: B593960
CAS No.: 1227515-02-7
M. Wt: 206.022
InChI Key: NJMIMYWTFPFPSB-UHFFFAOYSA-N
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Description

2-(2,6-Dichloropyridin-4-yl)acetic acid is a dichloropyridine-based compound that serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. While specific biological data for this exact compound is limited in the public domain, its core structure is a key motif in medicinal chemistry. The presence of the acetic acid moiety and the halogenated pyridine ring makes it a suitable precursor for various coupling reactions, including the synthesis of esters and salt forms to modify solubility and physicochemical properties. Researchers value this compound for developing potential pharmaceutical candidates, particularly as its molecular framework is often explored in the design of bioactive molecules. The two chlorine atoms on the pyridine ring offer distinct sites for further functionalization, allowing for the creation of diverse compound libraries. Handling should adhere to safe laboratory practices for chemical reagents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,6-dichloropyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMIMYWTFPFPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700061
Record name (2,6-Dichloropyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227515-02-7
Record name (2,6-Dichloropyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthetic routes for 2-(2,6-dichloropyridin-4-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The following sections provide a comprehensive overview of the starting materials, key intermediates, and detailed experimental protocols for the most plausible synthetic pathways.

Executive Summary

The synthesis of this compound can be effectively achieved through two primary strategic approaches. The first route employs the Arndt-Eistert homologation of 2,6-dichloropyridine-4-carboxylic acid, offering a direct one-carbon chain extension. The second, more classical approach, involves the conversion of (2,6-dichloropyridin-4-yl)methanol to the target acetic acid via a halomethyl intermediate followed by cyanation and subsequent hydrolysis. This guide will elaborate on both methodologies, providing detailed experimental procedures and the synthesis of the requisite starting materials.

Synthetic Pathways Overview

The two principal retrosynthetic pathways for the preparation of this compound are illustrated below. Both routes commence from readily accessible substituted pyridine derivatives.

cluster_0 Synthetic Strategies cluster_1 Route 1: Arndt-Eistert Homologation cluster_2 Route 2: Cyanation-Hydrolysis Target This compound Carboxylic_Acid 2,6-dichloropyridine-4-carboxylic acid Carboxylic_Acid->Target Arndt-Eistert Homologation Methanol_Derivative (2,6-dichloropyridin-4-yl)methanol Halomethyl_Derivative 4-(chloromethyl)-2,6-dichloropyridine Methanol_Derivative->Halomethyl_Derivative Chlorination Nitrile_Derivative 2-(2,6-dichloropyridin-4-yl)acetonitrile Halomethyl_Derivative->Nitrile_Derivative Cyanation Nitrile_Derivative->Target Hydrolysis cluster_0 Arndt-Eistert Homologation Workflow Start 2,6-dichloropyridine-4-carboxylic acid Step1 Formation of Acid Chloride (e.g., with SOCl₂ or (COCl)₂) Start->Step1 Intermediate1 2,6-dichloropyridine-4-carbonyl chloride Step1->Intermediate1 Step2 Reaction with Diazomethane (CH₂N₂) Intermediate1->Step2 Intermediate2 1-(2,6-dichloropyridin-4-yl)-2-diazoethan-1-one Step2->Intermediate2 Step3 Wolff Rearrangement (Ag₂O, H₂O, heat or light) Intermediate2->Step3 Product This compound Step3->Product cluster_0 Cyanation-Hydrolysis Workflow Start (2,6-dichloropyridin-4-yl)methanol Step1 Chlorination (e.g., with SOCl₂) Start->Step1 Intermediate1 4-(chloromethyl)-2,6-dichloropyridine Step1->Intermediate1 Step2 Cyanation (e.g., with NaCN or KCN) Intermediate1->Step2 Intermediate2 2-(2,6-dichloropyridin-4-yl)acetonitrile Step2->Intermediate2 Step3 Hydrolysis (acidic or basic conditions) Intermediate2->Step3 Product This compound Step3->Product

An In-depth Technical Guide to 2-(2,6-dichloropyridin-4-yl)acetic acid: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-(2,6-dichloropyridin-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information from closely related analogues and established principles of organic chemistry to provide a predictive yet thorough analysis.

Chemical Properties

While specific experimental data for this compound is not widely published, its fundamental chemical identity has been established. The following table summarizes these core properties. For comparative context, physical properties of structurally similar compounds are also provided.

PropertyThis compound2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid2,6-Dichloropyridine-4-carboxylic acid4-Amino-2,6-dichloropyridine
CAS Number 1227515-02-7[1]80542-50-3[2][3]5398-44-72587-02-2[4][5]
Molecular Formula C₇H₅Cl₂NO₂[1]C₇H₅Cl₂NO₂SC₆H₃Cl₂NO₂C₅H₄Cl₂N₂
Molecular Weight 206.03 g/mol [1]238.09 g/mol 192.00 g/mol 163.00 g/mol
Melting Point Data not available144-146 °C[2]209-212 °C169-173 °C[5]
Boiling Point Data not availableData not availableData not available336.7±37.0 °C (Predicted)[5]
Solubility Data not availableData not availableData not availableSlightly soluble in Chloroform and Methanol[5]
pKa Data not availableData not availableData not available0.49±0.50 (Predicted)[5]

Reactivity and Synthetic Chemistry

The reactivity of this compound is governed by its two primary functional groups: the carboxylic acid and the dichloropyridine ring.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is expected to undergo standard transformations, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst will yield the corresponding esters.

  • Amide Formation: Activation of the carboxylic acid (e.g., with a carbodiimide or conversion to an acyl chloride) followed by reaction with a primary or secondary amine will produce amides.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Reactivity of the Dichloropyridine Ring

The 2,6-dichloro-substituted pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms can be displaced by various nucleophiles, although the reactivity at the 2 and 6 positions can be influenced by steric hindrance. The synthesis of a related thio-compound proceeds via nucleophilic substitution, indicating that the chlorine atoms are reactive under basic conditions[6].

Experimental Protocols

While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for analogous compounds.

Proposed Synthesis of this compound

A potential two-step synthesis could involve the reaction of a 4-halopyridine precursor with an acetate equivalent, followed by hydrolysis. A more direct, albeit potentially lower-yielding, approach could be a three-component synthesis.

Hypothetical Two-Step Synthesis:

  • Step 1: Alkylation of an Acetate Enolate with a 2,6-Dichloropyridine Precursor.

  • Step 2: Hydrolysis of the Resulting Ester to the Carboxylic Acid.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis 2,6-Dichloropyridine 2,6-Dichloropyridine Reaction_1 Reaction at low temperature 2,6-Dichloropyridine->Reaction_1 Acetate Equivalent Acetate Equivalent Acetate Equivalent->Reaction_1 Base Base Base->Reaction_1 Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction_1 Intermediate_Ester Ethyl 2-(2,6-dichloropyridin-4-yl)acetate Reaction_1->Intermediate_Ester Reaction_2 Hydrolysis Intermediate_Ester->Reaction_2 Acid/Base Catalyst Acid/Base Catalyst Acid/Base Catalyst->Reaction_2 Water Water Water->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Predicted Spectral Data

Predictive analysis of the spectral data can guide the characterization of this compound.

1H NMR

The proton NMR spectrum is expected to be relatively simple, showing a singlet for the two equivalent protons on the pyridine ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

13C NMR

The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the methylene carbon, and the carbons of the dichloropyridine ring.

IR Spectroscopy

The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm-1), the C=O stretch of the carbonyl group (around 1700 cm-1), and C-Cl stretches in the fingerprint region.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M+) at m/z corresponding to the molecular weight of the compound (206.03), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, derivatives of dichlorophenylacetic acid have been investigated for various therapeutic applications. For instance, some derivatives have shown potential as anti-inflammatory and anti-diabetic agents. The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this core structure, based on the known mechanisms of similar compounds.

G Derivative This compound Derivative Target_Protein Target Protein (e.g., Enzyme, Receptor) Derivative->Target_Protein Binding/Inhibition Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Reduced Inflammation) Signaling_Cascade->Cellular_Response

Caption: Hypothetical mechanism of action for a derivative of the title compound.

Conclusion

This compound represents a valuable, yet under-characterized, building block for chemical synthesis. This guide provides a foundational understanding of its likely chemical properties and reactivity based on the analysis of related compounds and fundamental chemical principles. Further experimental investigation is necessary to fully elucidate its properties and unlock its potential in drug discovery and materials science.

References

Spectroscopic Profile of 2-(2,6-dichloropyridin-4-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a detailed overview of the predicted spectroscopic data for the compound 2-(2,6-dichloropyridin-4-yl)acetic acid. Due to the limited availability of experimental spectra in public databases, this guide leverages computational predictions to offer insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This information is crucial for researchers involved in the synthesis, identification, and application of this and related compounds in medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using established computational algorithms and provide a foundational dataset for the structural elucidation of the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35s2HPyridine H-3, H-5
~3.70s2H-CH₂-
~11.5 (broad)s1H-COOH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~175C=O (acid)
~152Pyridine C-2, C-6
~148Pyridine C-4
~122Pyridine C-3, C-5
~40-CH₂-

Table 3: Predicted Key IR Absorptions (KBr pellet)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1710StrongC=O stretch (carboxylic acid dimer)
~1580, ~1550Medium-StrongC=C/C=N stretch (pyridine ring)
~1420MediumC-O-H bend
~1250MediumC-O stretch
~850, ~780StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
205/207/209High[M]⁺ (isotopic pattern for 2 Cl)
160/162Medium[M - COOH]⁺
125Low[M - COOH - Cl]⁺

Experimental Protocols

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2. Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

2.3. Mass Spectrometry (MS)

Mass spectral data would be acquired on a mass spectrometer using Electron Ionization (EI). The sample would be introduced into the ion source, and the resulting fragments would be analyzed. The mass-to-charge ratio (m/z) of the ions would be recorded to determine the molecular weight and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Workflow A Compound Synthesis (this compound) B Purification A->B C Mass Spectrometry (MS) - Molecular Weight - Fragmentation B->C D Infrared (IR) Spectroscopy - Functional Groups B->D E NMR Spectroscopy (1H, 13C) - Connectivity - Chemical Environment B->E F Structural Elucidation C->F D->F E->F G Data Archiving & Reporting F->G

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound. While experimental validation is essential, these computational predictions offer valuable insights for researchers in the fields of drug discovery and chemical synthesis. The outlined protocols and workflow provide a framework for the practical characterization of this and similar novel compounds.

Dichloropyridine Acetic Acid Derivatives: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropyridine acetic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention across various scientific disciplines. Characterized by a pyridine ring substituted with two chlorine atoms and an acetic acid moiety, this scaffold serves as a crucial building block in the synthesis of novel compounds with potent biological activities. Their structural features allow for diverse chemical modifications, leading to a broad spectrum of applications, particularly in agricultural sciences and pharmaceutical drug discovery. This technical guide provides an in-depth overview of the current research, potential applications, and experimental methodologies related to dichloropyridine acetic acid derivatives.

Chapter 1: Applications in Agriculture as Auxin Mimics

Synthetic auxin herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA), have been a cornerstone of weed management for decades. Dichlorinated aryl acetic acids, including pyridine-based derivatives, function as "superauxins." They are typically more stable in plants than endogenous IAA and induce an overload of the natural auxin signaling pathway, leading to uncontrolled growth and ultimately, death in susceptible plants, particularly broadleaf weeds.

Mechanism of Action: The Auxin Signaling Pathway

The herbicidal activity of dichloropyridine acetic acid derivatives is rooted in their ability to hijack the plant's primary auxin perception and signaling system.

  • Receptor Binding: In the plant cell nucleus, auxin molecules bind to a co-receptor complex formed by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[1]

  • Degradation of Repressors: This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[2][3][4]

  • Gene Activation: The degradation of Aux/IAA proteins liberates AUXIN RESPONSE FACTOR (ARF) transcription factors.[1] These ARFs are then free to bind to auxin-responsive elements in the promoters of target genes, activating the transcription of genes responsible for cell elongation, division, and differentiation.[1][2]

  • Phytotoxicity: Dichloropyridine acetic acid derivatives cause this pathway to become overstimulated, leading to epinasty (twisting and curling of stems and leaves), uncontrolled cell elongation, and disruption of normal developmental processes, which proves lethal to the target weed.[5]

AuxinSignaling cluster_0 Low Auxin State cluster_1 High Auxin State AuxIAA Aux/IAA Repressor ARF_inactive ARF Transcription Factor AuxIAA->ARF_inactive Binds & Represses Genes_off Auxin-Responsive Genes (Inactive) ARF_inactive->Genes_off Repression DPAA Dichloropyridine Acetic Acid (Auxin Mimic) TIR1 TIR1/AFB Receptor DPAA->TIR1 Complex SCF-TIR1-DPAA-Aux/IAA Co-receptor Complex TIR1->Complex Binds Aux/IAA Ub Ubiquitination Complex->Ub Proteasome 26S Proteasome Ub->Proteasome Targets for Degradation ARF_active ARF (Active) Proteasome->ARF_active Frees ARF Genes_on Gene Transcription (Uncontrolled Growth) ARF_active->Genes_on Activates AuxIAA_cluster1->Complex

Caption: Simplified Auxin Signaling Pathway.
Quantitative Data: Herbicidal Activity

The efficacy of auxin mimic herbicides is often quantified by measuring the inhibition of root or shoot growth in susceptible plant species. While specific data for a wide range of dichloropyridine acetic acid derivatives is proprietary or dispersed, the table below illustrates typical data obtained from such studies, using other picolinic acid derivatives as examples.

Compound IDWeed SpeciesAssay TypeConcentration% InhibitionReference
S-Series Cmpd. Brassica napus (BN)Root Growth250 µM>80%[6]
S-Series Cmpd. Amaranthus retroflexus (AL)Post-emergence500 g/ha100%[6]
Compound 5q Arabidopsis thaliana (AT)Post-emergence150 g ai/ha>90%[7]
Aminocyclopyrachlor Cucumber (sensitive species)Root ExudationLabeled Rate18% (at 3 WAT)[8]
Dicamba Cucumber (sensitive species)Root ExudationLabeled Rate85% (at 3 WAT)[8]
Experimental Protocol: Herbicide Bioassay for Root Growth Inhibition

This protocol describes a standard method for evaluating the herbicidal effects of a test compound on the root growth of a sensitive indicator plant, such as Brassica napus (rapeseed) or Arabidopsis thaliana.[6][9]

  • Preparation of Test Solutions: Dissolve the dichloropyridine acetic acid derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions (e.g., 10 µM, 50 µM, 100 µM, 250 µM) in the final growth medium. Include a solvent-only control and a positive control (e.g., a commercial herbicide like Picloram).

  • Seed Sterilization and Plating:

    • Surface sterilize seeds of the indicator plant (e.g., with 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, then rinse 3-5 times with sterile water).

    • Prepare petri dishes containing a sterile growth medium (e.g., Murashige and Skoog agar) supplemented with the respective concentrations of the test compound and controls.

    • Aseptically place a set number of seeds (e.g., 10-15) on the surface of the agar in each dish.

  • Incubation: Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle) for a defined period (e.g., 7-10 days).[9]

  • Data Collection: After the incubation period, carefully remove the seedlings from the agar. Measure the primary root length of each seedling using a ruler or digital imaging software.

  • Analysis: Calculate the average root length for each treatment group. Determine the percentage of root growth inhibition for each concentration relative to the solvent control using the formula: % Inhibition = [1 - (Mean root length of treatment / Mean root length of control)] x 100 The data can be used to calculate an IC50 value (the concentration required to inhibit root growth by 50%).

Chapter 2: Applications in Pharmaceutical Research

The dichloropyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse pharmacological activities. The addition of an acetic acid side chain creates derivatives with potential as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

Pyridine-based compounds are integral to many anticancer drugs. Research has shown that derivatives incorporating a dichloropyridine moiety can exhibit potent cytotoxicity against various human cancer cell lines.

AnticancerWorkflow cluster_0 In Vitro Screening start Synthesized Dichloropyridine Derivative plate Seed Cancer Cells (e.g., A549, MCF-7) in 96-well plates start->plate treat Treat cells with serial dilutions of compound plate->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent (forms Formazan in living cells) incubate->mtt solubilize Add Solubilizing Agent (e.g., DMSO, Isopropanol) mtt->solubilize read Measure Absorbance (OD at ~570nm) solubilize->read calc Calculate % Viability and IC50 Value read->calc

Caption: General workflow for in vitro anticancer activity screening.
Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's cytotoxic potency. The table below presents IC50 values for representative pyridine and dichlorinated aryl derivatives against common cancer cell lines, illustrating the potential of this chemical class.

Compound Class/IDCancer Cell LineIC50 Value (µM)Reference DrugReference Drug IC50 (µM)Reference
Thiazolyl-Pyridine Hybrid (Cmpd. 5) A549 (Lung)0.452Doxorubicin0.460[10]
Pyrazolyl s-Triazine (Cmpd. 7f) MDA-MB-231 (Breast)EGFR Inhibition: 0.059TamoxifenEGFR Inhibition: 0.069[11]
1,8-Diazaphenothiazine (Cmpd. 4) L-1210 (Leukemia)2.4Cisplatin1.8[12]
Benzo[a]phenazine Derivative MCF-7 (Breast)1.0 - 10--[13]
Benzo[a]phenazine Derivative HL-60 (Leukemia)1.0 - 10--[13]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

  • Cell Plating: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) into a 96-well flat-bottom plate at an optimized density (e.g., 5 x 10⁴ cells/well) in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of this solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[15][16]

  • Solubilization: Carefully remove the medium from each well. Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14][15] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[15][16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability percentage against the compound concentration on a logarithmic scale and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

Acetic acid derivatives are famously represented by non-steroidal anti-inflammatory drugs (NSAIDs). The dichloropyridine acetic acid structure holds promise for the development of novel anti-inflammatory agents. While data on these specific derivatives is emerging, studies on analogous compounds like 2,4-dichlorophenoxy acetic acid have shown potential anti-inflammatory activity by inhibiting COX-2 and reducing prostaglandin E2 levels.[17] Dihydropyridine derivatives have also demonstrated the ability to reduce pro-inflammatory mediators like TNF-α and IL-6.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[19][20][21]

  • Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water. Fast the animals for 16-18 hours before the experiment.[19][22]

  • Grouping and Dosing: Divide the rats into groups (n=5-7 per group):

    • Control Group: Receives the vehicle (e.g., saline or 0.5% CMC).

    • Reference Group: Receives a standard NSAID (e.g., Diclofenac, 10 mg/kg, p.o.).

    • Test Groups: Receive the dichloropyridine acetic acid derivative at various doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Inflammation Induction: One hour after oral administration of the test compounds, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each rat to induce localized edema.[19][21]

  • Paw Volume Measurement: Measure the paw volume (or thickness) of each rat using a plethysmometer or a digital caliper immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, 4, 5, and 24 hours).[20][21]

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage of edema inhibition by the test compound compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Chapter 3: Synthetic Methodologies

The synthesis of dichloropyridine acetic acid derivatives can be approached through several routes, often starting from a commercially available dichloropyridine.

General Synthetic Workflow

A common strategy involves the modification of a pre-formed dichloropyridine ring. For example, 2,6-dichloropyridine can be oxidized, nitrated, and then reduced to form 4-amino-2,6-dichloropyridine, a versatile intermediate for further functionalization.[23] Another approach involves the catalytic reduction of a dichloropyridine carboxylic acid to introduce different functionalities.[24]

SynthesisWorkflow start Starting Material (e.g., 2,6-Dichloropyridine) step1 Reaction 1: Functional Group Interconversion (e.g., Oxidation, Nitration) start->step1 step2 Reaction 2: Introduction of Acetic Acid Precursor (e.g., via Nucleophilic Substitution) step1->step2 step3 Reaction 3: Modification/Hydrolysis to form Acetic Acid moiety step2->step3 workup Aqueous Workup & Extraction step3->workup purify Purification (e.g., Recrystallization, Column Chromatography) workup->purify charac Characterization (NMR, MS, IR) purify->charac final Final Dichloropyridine Acetic Acid Derivative charac->final

Caption: A generalized workflow for the synthesis of target derivatives.
Example Synthetic Protocol: Synthesis of 4-Amino-2,6-dichloropyridine

This protocol, adapted from Ma et al., describes the synthesis of a key intermediate which can be further derivatized to include an acetic acid group.[23]

  • Oxidation: To a solution of 2,6-dichloropyridine (1) in acetic acid, add hydrogen peroxide (30%) dropwise while maintaining the temperature. Heat the mixture to reflux for several hours. After cooling, neutralize the solution to precipitate the product, 2,6-dichloropyridine-1-oxide (2).

  • Nitration: Add the oxide (2) to a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C. Allow the reaction to warm to room temperature and then heat to ~100°C for 5 hours. Pour the mixture onto ice to precipitate a crude mixture of 2,6-dichloro-4-nitropyridine-1-oxide (3) and 2,6-dichloro-4-nitropyridine (4).

  • Reduction: Suspend the crude nitro mixture in acetic acid and add iron powder portion-wise. Heat the reaction mixture to reflux for several hours. After cooling and filtration, neutralize the filtrate to precipitate the final product, 4-amino-2,6-dichloropyridine (5).

  • Purification and Characterization: The product can be purified by recrystallization. The structure and purity should be confirmed using NMR spectroscopy and Mass Spectrometry.

Conclusion and Future Outlook

Dichloropyridine acetic acid derivatives are compounds of significant interest with demonstrated and potential applications in both agriculture and medicine. Their function as potent auxin mimics provides a strong foundation for the development of new, selective herbicides. In parallel, the dichloropyridine scaffold's proven success in medicinal chemistry highlights the potential of its acetic acid derivatives as candidates for anticancer and anti-inflammatory drugs. Future research should focus on synthesizing and screening novel libraries of these compounds to establish clear structure-activity relationships, elucidating their precise molecular targets, and optimizing their efficacy and safety profiles for real-world applications.

References

An In-Depth Technical Guide to 2-(2,6-dichloropyridin-4-yl)acetic acid (CAS Number 1227515-02-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific compound 2-(2,6-dichloropyridin-4-yl)acetic acid (CAS 1227515-02-7). This guide provides a comprehensive overview of the available information and supplements it with data from structurally related compounds to infer potential properties, synthesis, and biological activities. All information pertaining to analogous compounds is clearly indicated.

Chemical Structure and Identifiers

This compound is a halogenated pyridine derivative. The presence of chlorine atoms and the carboxylic acid moiety suggests potential for various chemical reactions and biological interactions.

Structure:

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1227515-02-7
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
IUPAC Name This compound
InChI Key N/A
Canonical SMILES C1=C(C(=NC(=C1)Cl)CC(=O)O)Cl

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyThis compound (Calculated)2,6-Dichloropyridine-4-carboxylic acid (Experimental)2-Pyridylacetic acid (Experimental)
Melting Point N/A209-212 °C137-139 °C
Boiling Point N/AN/AN/A
Water Solubility N/AN/AN/A
pKa N/AN/AN/A
LogP (calculated) N/AN/AN/A
Polar Surface Area 50.2 ŲN/A50.2 Ų
XLogP3 2.2N/A-0.5

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic strategies for related compounds can provide a basis for a potential synthetic route.

A plausible approach would involve the synthesis of the 2,6-dichloropyridine core, followed by the introduction of the acetic acid side chain at the 4-position.

General Synthesis of the 2,6-Dichloropyridine Core

A common method for the synthesis of 2,6-dichloropyridine involves the chlorination of 2,6-dihydroxypyridine.

Experimental Protocol (Hypothetical, based on general procedures):

  • Reaction Setup: A reaction flask is charged with 2,6-dihydroxypyridine and a chlorinating agent such as phosphorus oxychloride (POCl₃). A tertiary amine base (e.g., triethylamine or pyridine) is often added as a catalyst and acid scavenger.

  • Reaction Conditions: The mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully quenched with ice water. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2,6-dichloropyridine.

Introduction of the Acetic Acid Moiety (Hypothetical)

Several methods could be employed to introduce the acetic acid group at the 4-position of the 2,6-dichloropyridine ring. One possible route is through a cross-coupling reaction.

Experimental Protocol (Hypothetical, based on general procedures):

  • Activation of the 4-position: The 4-position of 2,6-dichloropyridine could be activated for coupling, for instance, through lithiation or by introducing a leaving group.

  • Coupling Reaction: The activated pyridine would then be reacted with a two-carbon synthon that can be converted to a carboxylic acid, such as a protected bromoacetate ester, in the presence of a suitable catalyst (e.g., a palladium complex).

  • Hydrolysis: The resulting ester would then be hydrolyzed under acidic or basic conditions to yield the final product, this compound.

  • Purification: The final compound would be purified using standard techniques like recrystallization or column chromatography.

Synthesis_Workflow cluster_core Core Synthesis cluster_sidechain Side Chain Addition 2,6-dihydroxypyridine 2,6-dihydroxypyridine Chlorination Chlorination 2,6-dihydroxypyridine->Chlorination POCl3, Base 2,6-dichloropyridine 2,6-dichloropyridine Chlorination->2,6-dichloropyridine Activation Activation 2,6-dichloropyridine->Activation Coupling Coupling Activation->Coupling Protected bromoacetate, Pd catalyst Hydrolysis Hydrolysis Coupling->Hydrolysis Acid or Base Final_Product This compound Hydrolysis->Final_Product Potential_Signaling_Pathway cluster_inflammation Inflammatory Pathway cluster_metabolic Metabolic Pathway (α-glucosidase) Compound This compound (Hypothetical Target) Signaling_Cascade Signaling_Cascade Compound->Signaling_Cascade Inhibition? alpha_Glucosidase alpha_Glucosidase Compound->alpha_Glucosidase Inhibition? Pro_inflammatory_Stimuli Pro_inflammatory_Stimuli Pro_inflammatory_Stimuli->Signaling_Cascade Transcription_Factors e.g., NF-κB Signaling_Cascade->Transcription_Factors Gene_Expression Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Transcription_Factors->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Carbohydrates Carbohydrates Carbohydrates->alpha_Glucosidase Glucose_Absorption Glucose_Absorption alpha_Glucosidase->Glucose_Absorption Blood_Glucose_Levels Blood_Glucose_Levels Glucose_Absorption->Blood_Glucose_Levels

An In-depth Technical Guide to 2-(2,6-dichloropyridin-4-yl)acetic acid: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. The strategic placement of substituents on the pyridine ring can profoundly influence a molecule's physicochemical properties and biological activity. Among these, the 2,6-dichloropyridine motif is of particular interest, offering a unique combination of steric and electronic properties that can be exploited in drug design. This technical guide focuses on 2-(2,6-dichloropyridin-4-yl)acetic acid , a promising yet under-explored building block for the synthesis of novel bioactive molecules.

While direct literature on the synthesis and application of this compound is limited, this guide provides a comprehensive overview of its parent scaffold, 2,6-dichloropyridine, methods for functionalization at the 4-position, and the medicinal chemistry of closely related analogues. By examining these related compounds, we can infer the potential of this compound as a valuable tool in the development of new therapeutics. A notable analogue, 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid, has shown promise in anti-inflammatory and anticancer research, further highlighting the potential of this structural class.

This guide will detail the synthesis of the 2,6-dichloropyridine core, explore strategies for introducing the acetic acid moiety at the 4-position, and discuss the known biological activities and medicinal chemistry applications of related compounds, providing a solid foundation for researchers to utilize this compound in their drug discovery programs.

Synthesis of the 2,6-Dichloropyridine Core

The starting point for the synthesis of this compound is the readily available 2,6-dichloropyridine. This key intermediate can be synthesized through the chlorination of pyridine. The reaction typically proceeds via a 2-chloropyridine intermediate.[1]

A patented method for the synthesis of 2,6-dichloropyridine involves the reaction of 2-chloropyridine or its hydrochloride salt with chlorine gas at elevated temperatures (160-190 °C) under photoinitiation.[2] This process is advantageous as it does not require a catalyst or solvent and boasts high conversion and selectivity.[2] Another approach involves the liquid-phase chlorination of 2-chloropyridine in the absence of a catalyst at a temperature of at least 160 °C.[3]

Synthesis_of_2_6_Dichloropyridine Pyridine Pyridine Two_Chloropyridine 2-Chloropyridine Pyridine->Two_Chloropyridine Cl₂ Two_Six_Dichloropyridine 2,6-Dichloropyridine Two_Chloropyridine->Two_Six_Dichloropyridine Cl₂, 160-190°C, hv

Synthesis of 2,6-Dichloropyridine from Pyridine.

Functionalization at the 4-Position: Towards this compound

With the 2,6-dichloropyridine core in hand, the next crucial step is the introduction of the acetic acid moiety at the 4-position. While direct methods for this transformation are not readily found in the literature, a plausible synthetic route can be devised based on the functionalization of related pyridine systems. A key intermediate in this proposed pathway is (2,6-dichloropyridin-4-yl)methanol .

Synthesis of (2,6-dichloropyridin-4-yl)methanol

A Japanese patent describes the synthesis of (2,6-dichloropyridin-4-yl)methanol by the reduction of alkyl 2,6-dichloropyridine-4-carboxylates.[4] The reduction can be achieved using metal hydrides such as sodium borohydride or potassium borohydride in an alcoholic solvent. For instance, methyl 2,6-dichloropyridine-4-carboxylate can be reduced with sodium borohydride in methanol to yield (2,6-dichloropyridin-4-yl)methanol with high yield.[4]

Experimental Protocol: Synthesis of (2,6-dichloropyridin-4-yl)methanol [4]

  • To a solution of methyl 2,6-dichloropyridine-4-carboxylate (2.06 g, 10 mmol) in anhydrous methanol (20 ml), cooled to 5 °C, sodium borohydride (0.276 g, 7 mmol) is added slowly.

  • The reaction mixture is stirred at the same temperature for 2 hours, followed by stirring at 25 °C for 4 hours.

  • After completion of the reaction, 5N hydrochloric acid (10 ml) is added to the reaction mixture.

  • The mixture is then extracted with ethyl acetate (90 ml).

  • The organic extract is washed with water, followed by saturated sodium hydrogen carbonate solution, and then dried over magnesium sulfate.

  • The solvent is concentrated under reduced pressure to afford (2,6-dichloropyridin-4-yl)methanol.

Proposed Synthesis of this compound

The conversion of (2,6-dichloropyridin-4-yl)methanol to the target acetic acid can be envisioned through a two-step sequence involving the formation of a chloromethyl intermediate followed by cyanation and subsequent hydrolysis.

  • Chlorination of the alcohol: The hydroxyl group of (2,6-dichloropyridin-4-yl)methanol can be converted to a chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction would yield 4-(chloromethyl)-2,6-dichloropyridine.

  • Cyanation and Hydrolysis: The resulting chloromethyl derivative can then be reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to introduce a nitrile group, forming (2,6-dichloropyridin-4-yl)acetonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the desired this compound.

Proposed_Synthesis_of_Target_Compound Methanol (2,6-dichloropyridin-4-yl)methanol Chloromethyl 4-(chloromethyl)-2,6-dichloropyridine Methanol->Chloromethyl SOCl₂ or (COCl)₂ Acetonitrile (2,6-dichloropyridin-4-yl)acetonitrile Chloromethyl->Acetonitrile NaCN or KCN Acetic_Acid This compound Acetonitrile->Acetic_Acid H₃O⁺ or OH⁻, H₂O

Proposed synthetic route to this compound.

Medicinal Chemistry Applications of Related 2,6-Dichloropyridine Derivatives

The 2,6-dichloropyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The chlorine atoms at the 2 and 6 positions can serve as synthetic handles for further derivatization or can contribute to the overall pharmacological profile of the molecule through steric and electronic interactions with biological targets.

Case Study: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

A closely related analogue, 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid, has been investigated for its potential as an anti-inflammatory and anticancer agent. The thioether linkage provides additional flexibility and potential for interaction with biological targets compared to the direct carbon-carbon bond in the target compound of this guide.

This thio-analogue serves as a valuable intermediate for the synthesis of more complex, biologically active compounds, including enzyme inhibitors and receptor antagonists. Its synthesis typically involves the reaction of 2,6-dichloropyridine with thioacetic acid under basic conditions.

The biological activity of 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid is attributed to the reactivity of the thioacetic acid group, which can form covalent bonds with nucleophilic residues in enzymes or other protein targets. The dichloropyridine moiety also plays a role in its biological activity, potentially through halogen bonding interactions.

Compound/Derivative Biological Activity Target/Pathway Potential Application
2-[(2,6-Dichloropyridin-4-yl)thio]acetic acidAnti-inflammatoryInflammatory pathwaysTreatment of inflammatory diseases
2-[(2,6-Dichloropyridin-4-yl)thio]acetic acidAnticancerCancer cell signaling pathwaysCancer therapy
DerivativesEnzyme InhibitionVarious enzymesDrug Development

Table 1: Summary of Biological Activities of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid and its Derivatives.

Thio_Analogue_Derivatization Thioacetic_Acid 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Amide_Coupling Amide Derivatives Thioacetic_Acid->Amide_Coupling Amine, Coupling Agent Esterification Ester Derivatives Thioacetic_Acid->Esterification Alcohol, Acid Catalyst Other_Reactions Other Derivatives Thioacetic_Acid->Other_Reactions Various Reagents

Derivatization of 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid.

Broader Applications of 2,6-Dichloropyridine Derivatives

The 2,6-dichloropyridine core is found in a variety of biologically active molecules. For instance, it serves as a precursor to the antibiotic enoxacin.[1] This highlights the utility of the 2,6-dichloropyridine scaffold in accessing diverse chemical space for drug discovery. The presence of the chlorine atoms allows for nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups at the 2 and 6 positions, further expanding the diversity of accessible compounds.

Conclusion

While this compound remains a relatively unexplored building block, its structural features and the known biological activities of its close analogues suggest significant potential in medicinal chemistry. This guide has provided a comprehensive overview of the synthesis of the core 2,6-dichloropyridine scaffold and a plausible and detailed pathway for the synthesis of the target acetic acid via the (2,6-dichloropyridin-4-yl)methanol intermediate.

The case study of 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid underscores the potential of this class of compounds in areas such as oncology and inflammation. The acetic acid moiety of the target compound provides a versatile handle for further chemical modifications, such as amide bond formation or esterification, allowing for the generation of libraries of compounds for biological screening.

Researchers and drug development professionals are encouraged to explore the use of this compound as a novel building block to access new chemical entities with potentially valuable therapeutic properties. The synthetic strategies and medicinal chemistry insights provided in this guide offer a solid starting point for such endeavors.

References

An In-Depth Technical Guide on the Discovery and Initial Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial synthetic pathways of 2-(2,6-dichloropyridin-4-yl)acetic acid, a pyridine derivative of interest in medicinal chemistry and drug development. While a definitive seminal publication on its first synthesis remains elusive in publicly accessible literature, a plausible and scientifically sound synthetic route has been constructed based on established chemical transformations of pyridine compounds. This guide elucidates a multi-step synthesis commencing from 2,6-dichloroisonicotinic acid, proceeding through key intermediates such as (2,6-dichloropyridin-4-yl)methanol and 2-(2,6-dichloropyridin-4-yl)acetonitrile. Detailed experimental protocols for analogous transformations, quantitative data where available, and logical workflow diagrams are presented to provide a comprehensive resource for researchers. The potential biological significance of this compound is discussed in the context of related substituted pyridylacetic acids, which are known to exhibit a range of biological activities, including enzyme inhibition.

Introduction and Discovery

The precise historical discovery of this compound is not well-documented in readily available scientific literature. However, its structural motif, a substituted pyridylacetic acid, is prevalent in a variety of biologically active molecules. Pyridine-based compounds are a cornerstone in medicinal chemistry, and the introduction of an acetic acid moiety often confers properties suitable for interacting with biological targets. It is likely that this compound was first synthesized as part of a broader exploration of substituted pyridine derivatives for potential applications in pharmaceuticals or agrochemicals. The dichloro-substitution on the pyridine ring is a common strategy to modulate the electronic properties and metabolic stability of the molecule.

Proposed Initial Synthetic Pathway

A logical and efficient synthetic route to this compound begins with the commercially available precursor, 2,6-dichloroisonicotinic acid. The overall transformation involves the homologation of the carboxylic acid group to an acetic acid moiety. This can be achieved through a three-step process: esterification, reduction to the corresponding alcohol, and subsequent conversion to the acetic acid.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Halogenation cluster_3 Step 4: Cyanation cluster_4 Step 5: Hydrolysis A 2,6-Dichloroisonicotinic acid B Alkyl 2,6-dichloroisonicotinate A->B Alcohol, Acid Catalyst C Alkyl 2,6-dichloroisonicotinate D (2,6-Dichloropyridin-4-yl)methanol C->D Reducing Agent (e.g., NaBH4) E (2,6-Dichloropyridin-4-yl)methanol F 4-(Chloromethyl)-2,6-dichloropyridine E->F Thionyl Chloride (SOCl2) G 4-(Chloromethyl)-2,6-dichloropyridine H 2-(2,6-Dichloropyridin-4-yl)acetonitrile G->H NaCN or KCN I 2-(2,6-Dichloropyridin-4-yl)acetonitrile J This compound I->J Acid or Base Hydrolysis

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthesis, based on established methodologies for similar substrates.

Step 1 & 2: Synthesis of (2,6-Dichloropyridin-4-yl)methanol

This protocol is adapted from a patented procedure for the synthesis of (2,6-dichloropyridin-4-yl)methanol.[1]

Materials:

  • Methyl 2,6-dichloroisonicotinate

  • Anhydrous Methanol

  • Sodium borohydride (NaBH₄)

  • 5N Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium hydrogen carbonate solution

  • Magnesium sulfate

Procedure:

  • Dissolve methyl 2,6-dichloroisonicotinate (10 mmol) in anhydrous methanol (20 ml) in a round-bottom flask.

  • Cool the solution to 5 °C using an ice bath.

  • Slowly add sodium borohydride (7 mmol) to the cooled solution.

  • Stir the reaction mixture at 5 °C for 2 hours.

  • Allow the mixture to warm to 25 °C and continue stirring for an additional 4 hours.

  • Quench the reaction by adding 5N hydrochloric acid (10 ml).

  • Extract the product with ethyl acetate (90 ml).

  • Wash the organic layer with water and then with a saturated sodium hydrogen carbonate solution.

  • Dry the organic layer over magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield (2,6-dichloropyridin-4-yl)methanol.

Reactant Product Reagents Yield Reference
Methyl 2,6-dichloroisonicotinate(2,6-Dichloropyridin-4-yl)methanolNaBH₄, Methanol91%[1]
Ethyl 2,6-dichloroisonicotinate(2,6-Dichloropyridin-4-yl)methanolNaBH₄, Ethanol91%[1]
Step 3, 4 & 5: Conversion of (2,6-Dichloropyridin-4-yl)methanol to this compound

This multi-step conversion involves the formation of a chloromethyl intermediate, followed by cyanation and subsequent hydrolysis.

3.2.1. Synthesis of 4-(Chloromethyl)-2,6-dichloropyridine

Materials:

  • (2,6-Dichloropyridin-4-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane

Procedure:

  • Dissolve (2,6-dichloropyridin-4-yl)methanol in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.2 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

3.2.2. Synthesis of 2-(2,6-Dichloropyridin-4-yl)acetonitrile

Materials:

  • 4-(Chloromethyl)-2,6-dichloropyridine

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve 4-(chloromethyl)-2,6-dichloropyridine in DMSO.

  • Add sodium cyanide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

3.2.3. Hydrolysis to this compound

Materials:

  • 2-(2,6-Dichloropyridin-4-yl)acetonitrile

  • Concentrated Hydrochloric Acid or Sodium Hydroxide solution

Procedure (Acid Hydrolysis):

  • Suspend 2-(2,6-dichloropyridin-4-yl)acetonitrile in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Quantitative Data

Intermediate CAS Number Molecular Formula Molecular Weight ( g/mol ) Reported Yield Reference
(2,6-Dichloropyridin-4-yl)methanol101990-69-6C₆H₅Cl₂NO178.0191%[1]
2-(2,6-Dichloropyridin-4-yl)acetonitrile1227571-03-0C₇H₄Cl₂N₂187.03Not ReportedN/A
This compoundNot AvailableC₇H₅Cl₂NO₂206.03Not ReportedN/A

Potential Biological Significance and Signaling Pathways

While specific biological targets for this compound are not extensively documented, related substituted pyridylacetic acid derivatives have shown a range of biological activities. For instance, the thio-analogue, 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid, has been investigated for its potential anti-inflammatory and anticancer properties, possibly through the inhibition of specific enzymes.[2] The acetic acid moiety can act as a pharmacophore, interacting with the active sites of enzymes.

Given the structural similarities to known enzyme inhibitors, a hypothetical mechanism of action could involve the inhibition of a key enzyme in a disease-related pathway. For example, many anti-inflammatory drugs target enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX).

Hypothetical_Signaling_Pathway cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Point of Intervention Stimulus Pro-inflammatory Signal Membrane Cell Membrane Phospholipids Stimulus->Membrane PLA2 Phospholipase A2 Membrane->PLA2 activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX_Enzyme Cyclooxygenase (COX) ArachidonicAcid->COX_Enzyme substrate for Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->COX_Enzyme inhibits

Caption: Hypothetical inhibition of the COX pathway by this compound.

Conclusion

This technical guide provides a comprehensive overview of the likely initial synthetic route for this compound, based on established chemical principles and available literature on related compounds. While the definitive discovery and initial synthesis require further historical investigation, the presented pathways offer a robust framework for its laboratory-scale preparation. The detailed protocols and compiled data serve as a valuable resource for researchers in medicinal chemistry and drug development. The exploration of the biological activities of this and related compounds remains a promising area for future research, with potential applications in the development of novel therapeutic agents.

References

Theoretical and Computational Elucidation of Dichloropyridine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dichloropyridine derivatives are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Their chemical versatility, stemming from the pyridine ring and the presence of two chlorine atoms, allows for diverse functionalization, making them ideal precursors for complex molecular architectures.[3] Computational and theoretical studies play a pivotal role in understanding the structural, electronic, and spectroscopic properties of these derivatives, thereby accelerating the design and development of novel therapeutic agents and crop protection products.[4][5] This guide provides an in-depth overview of the theoretical and computational investigations of various dichloropyridine isomers, presenting key data, experimental protocols, and visual workflows to aid researchers in this field.

2,3-Dichloropyridine

2,3-Dichloropyridine is a significant intermediate, particularly in the agrochemical sector.[4][6] Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating its structural and vibrational characteristics.[4][7]

Computational Analysis

A comprehensive computational study of 2,3-dichloropyridine has been performed using DFT with the LANL2DZ basis set.[4] This analysis provides insights into the molecule's optimized geometry, vibrational frequencies, and electronic properties.

Table 1: Calculated Thermodynamic Properties of 2,3-Dichloropyridine

PropertyValue
Total Energy (a.u.)-274.9074
Internal Thermal Energy (E)
Constant Volume Heat Capacity (Cv)
Entropy (S)
Note: Specific values for E, Cv, and S were mentioned as calculated but not explicitly provided in the source material.[7]

Table 2: Selected Calculated Vibrational Frequencies for 2,3-Dichloropyridine

Wavenumber (cm⁻¹)Assignment
1533C-C stretching
1377In-plane bending of C-C-H and stretching of C-C
974Ring deformation
801Out-of-plane bending of C-C-H
Experimental Protocols

Computational Methodology: Density Functional Theory (DFT)

  • Software: GAUSSVIEW program.[7]

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.[7]

  • Basis Set: LANL2DZ.[4][7]

  • Procedure: The molecular structure of 2,3-dichloropyridine is optimized to find the minimum energy conformation. Following optimization, vibrational frequency calculations are performed to predict the infrared and Raman spectra. The assignments of the vibrational modes are based on the potential energy distribution (PED).[7]

Visualizations

computational_workflow cluster_start Input cluster_dft DFT Calculation cluster_output Output start Molecular Structure (2,3-Dichloropyridine) opt Geometry Optimization (B3LYP/LANL2DZ) start->opt freq Frequency Calculation opt->freq spectra Vibrational Spectra freq->spectra thermo Thermodynamic Properties freq->thermo supramolecular_interactions cluster_molecule 4-Amino-3,5-Dichloropyridine Molecule cluster_interactions Intermolecular Interactions cluster_assembly Crystal Packing mol C₅H₄Cl₂N₂ h_bond N-H···N Hydrogen Bonding mol->h_bond chains Supramolecular Chains h_bond->chains pi_stack Offset π-π Stacking packing 3D Crystal Structure pi_stack->packing halogen_pi Halogen-π Interactions halogen_pi->packing chains->pi_stack chains->halogen_pi synthesis_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_final_product Final Product r1 Malononitrile inter 2-amino-6-chloropyridine- 3,5-dicarbonitrile r1->inter Reflux r2 Triethyl orthoformate r2->inter Reflux r3 Pyridine r3->inter Reflux product 2,6-dichloropyridine- 3,5-dicarbonitrile inter->product + CuCl₂, Isopentyl nitrite

References

The Reactive Nature of 2-(2,6-dichloropyridin-4-yl)acetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the pyridine ring in 2-(2,6-dichloropyridin-4-yl)acetic acid, a key heterocyclic building block in medicinal chemistry and drug development. The inherent electronic properties of the dichloropyridine core render it susceptible to a range of chemical transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document details the underlying principles of its reactivity, provides established experimental protocols for key transformations based on analogous systems, and presents quantitative data where available. Visualizations of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Introduction: The Chemical Landscape of a Privileged Scaffold

The 2-(pyridin-4-yl)acetic acid moiety is a recognized privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of two chlorine atoms at the 2- and 6-positions of the pyridine ring in this compound significantly alters its electronic landscape and, consequently, its chemical reactivity. The strong electron-withdrawing nature of the nitrogen heteroatom, compounded by the inductive effects of the two chlorine atoms, creates a highly electron-deficient aromatic system. This electronic characteristic is the cornerstone of the molecule's reactivity, rendering the pyridine ring highly susceptible to nucleophilic attack while being deactivated towards electrophilic substitution. This guide will delve into the practical implications of these electronic features, providing a roadmap for the synthetic manipulation of this versatile chemical entity.

General Reactivity Principles

The reactivity of the pyridine ring in this compound is dominated by two opposing electronic effects:

  • π-Deficient Nature: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a polarization of the π-system and a net electron deficiency on the ring carbons. This effect is most pronounced at the α (2,6) and γ (4) positions.

  • Inductive Effect of Chlorine Atoms: The two chlorine atoms at the 2- and 6-positions are highly electronegative, further withdrawing electron density from the pyridine ring through the σ-framework.

These combined effects make the carbon atoms at positions 2 and 6 exceptionally electrophilic and, therefore, prime targets for nucleophilic attack. Conversely, the electron-poor nature of the ring strongly disfavors reactions with electrophiles.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of the functionalization of this compound. The chlorine atoms at the 2- and 6-positions serve as excellent leaving groups in the presence of a wide array of nucleophiles.

General Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Methoxide Substitution on a Related Substrate
Parameter Value
Starting Material 4-amino-2,6-dichloro-3,5-dinitropyridine
Reagent Sodium methoxide
Solvent Methanol
Reaction Time 2 hours
Temperature Not specified (likely room temperature)
Yield 85%

Product Characterization (4-amino-2,6-dimethoxy-3,5-dinitropyridine): [1]

  • ¹H NMR (DMSO-d₆): δ 7.97 (s, 2H), 4.01 (s, 6H)

  • ¹³C NMR (DMSO-d₆): δ 156.9, 146.0, 115.3

  • ESI-MS: m/z 242.97 (M-H)⁺

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of the acetic acid moiety should be considered, as it may require protection prior to the coupling reaction to prevent unwanted side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron species with a halide in the presence of a palladium catalyst and a base.

References

A Technical Guide to the Solubility and Stability of 2-(2,6-dichloropyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the aqueous solubility and chemical stability of the compound 2-(2,6-dichloropyridin-4-yl)acetic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on providing detailed experimental protocols and theoretical frameworks to enable researchers to generate this critical data in a laboratory setting. The information presented is essential for the evaluation of this compound in drug discovery and development contexts.

Physicochemical Properties

PropertyValue/InformationSource
CAS Number 1227515-02-7[1]
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.03 g/mol [1]
Appearance White to off-white solid (predicted)-
Melting Point Not available. For comparison, the related compound 2,6-Dichloropyridine-4-carboxylic acid has a melting point of 209-212 °C.[2]-
pKa Estimated to be in the acidic range due to the carboxylic acid moiety.-

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for formulation. Both kinetic and thermodynamic solubility are important parameters to assess during drug development.

Experimental Protocols for Solubility Determination

The following are standard protocols for determining the kinetic and thermodynamic solubility of a compound like this compound.

2.1.1. Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution. The shake-flask method with subsequent analysis is a common approach.[3][4]

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Microcentrifuge tubes or 96-well plates

    • Thermomixer/shaker

    • Centrifuge or filtration apparatus

    • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock solution to a pre-determined volume of PBS (pH 7.4) in a microcentrifuge tube or well of a 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

    • Incubate the samples in a thermomixer at a controlled temperature (e.g., 25°C or 37°C) with agitation for a set period (e.g., 1-2 hours) to allow the system to reach a state of supersaturation and subsequent precipitation.[4]

    • Separate the undissolved solid by centrifugation or filtration.

    • Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve of the compound in the assay buffer is required for quantification.

2.1.2. Thermodynamic Solubility Assay

This method determines the equilibrium solubility of the compound, which is a more accurate representation of its true solubility and is crucial for pre-formulation and formulation development.[5][6]

  • Materials:

    • Solid this compound

    • Aqueous buffer of desired pH (e.g., PBS at pH 7.4, simulated gastric fluid, simulated intestinal fluid)

    • Vials with screw caps

    • Shaker or rotator

    • Filtration unit (e.g., syringe filters with low protein binding)

    • HPLC system with UV detector

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing the aqueous buffer. The presence of undissolved solid at the end of the experiment is essential.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • After incubation, allow the samples to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

    • Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated HPLC-UV method.

Data Presentation for Solubility

The results from these experiments should be tabulated for clear comparison.

Table 1: Kinetic Solubility of this compound

Buffer System (pH)Temperature (°C)Incubation Time (h)Measured Solubility (µg/mL)Measured Solubility (µM)
PBS (7.4)252[Insert experimental value][Insert experimental value]
PBS (7.4)372[Insert experimental value][Insert experimental value]

Table 2: Thermodynamic Solubility of this compound

Buffer System (pH)Temperature (°C)Incubation Time (h)Measured Solubility (µg/mL)Measured Solubility (µM)
Simulated Gastric Fluid (pH 1.2)3748[Insert experimental value][Insert experimental value]
Simulated Intestinal Fluid (pH 6.8)3748[Insert experimental value][Insert experimental value]
PBS (7.4)3748[Insert experimental value][Insert experimental value]

Visualization of Solubility Workflow

G Workflow for Solubility Determination cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare DMSO Stock Solution k_add Add to Aqueous Buffer k_start->k_add k_incubate Incubate (1-2h) with Agitation k_add->k_incubate k_separate Separate Undissolved Solid (Centrifugation/Filtration) k_incubate->k_separate k_analyze Analyze Supernatant/Filtrate (HPLC-UV/UV-Vis) k_separate->k_analyze k_result Kinetic Solubility Value k_analyze->k_result t_start Add Excess Solid to Buffer t_incubate Incubate (24-72h) with Agitation t_start->t_incubate t_settle Settle Excess Solid t_incubate->t_settle t_filter Filter Supernatant t_settle->t_filter t_analyze Analyze Filtrate (HPLC-UV) t_filter->t_analyze t_result Thermodynamic Solubility Value t_analyze->t_result

Caption: Workflow for kinetic and thermodynamic solubility determination.

Stability Assessment

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[7]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be conducted according to ICH guidelines (Q1A(R2)).[8] The goal is to achieve 5-20% degradation of the active substance.[9]

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Calibrated photostability chamber

    • Calibrated oven

    • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl. Heat the solution (e.g., at 60°C) and collect samples at various time points. Neutralize the samples before analysis.

    • Base Hydrolysis: Dissolve the compound and treat with 0.1 M NaOH. Maintain at room temperature or heat gently, collecting samples over time. Neutralize before analysis.

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the degradation over time.

    • Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C). Analyze the compound at different time intervals.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] Protect a portion of the samples with aluminum foil to serve as a dark control.

  • Analysis:

    • All samples from the forced degradation studies should be analyzed using a stability-indicating HPLC method. This method must be able to separate the intact compound from all degradation products.

    • A PDA detector is useful for assessing peak purity.

    • LC-MS can be used to identify the mass of the degradation products, which aids in structure elucidation.

    • Mass balance should be calculated to ensure that all degradation products are accounted for.[10]

Data Presentation for Stability

The results of the forced degradation studies should be summarized in a table.

Table 3: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTime (h)% DegradationNumber of DegradantsRRT of Major Degradants
Acid Hydrolysis0.1 M HCl, 60°C[Insert time][Insert value][Insert value][Insert RRTs]
Base Hydrolysis0.1 M NaOH, RT[Insert time][Insert value][Insert value][Insert RRTs]
Oxidation3% H₂O₂, RT[Insert time][Insert value][Insert value][Insert RRTs]
Thermal (Solid)80°C[Insert time][Insert value][Insert value][Insert RRTs]
Photolytic (Solid)ICH Q1B[Insert time][Insert value][Insert value][Insert RRTs]
Photolytic (Solution)ICH Q1B[Insert time][Insert value][Insert value][Insert RRTs]

*RRT = Relative Retention Time

Visualization of Stability Testing Workflow

G Forced Degradation Workflow cluster_stress Stress Conditions start This compound (Drug Substance) acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, RT) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (Dry Heat) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analysis by Stability-Indicating HPLC-PDA/MS Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products Determine Degradation Pathways Assess Mass Balance analysis->results

Caption: Workflow for forced degradation (stability) studies.

Biological Context and Potential Relevance

Pyridine and its derivatives are common scaffolds in medicinal chemistry and are found in numerous FDA-approved drugs.[11][12][13] The pyridine ring can influence a molecule's physicochemical properties, such as solubility and metabolic stability, and can be crucial for binding to biological targets.[11][14] Compounds containing a pyridine ring have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[15]

The acetic acid moiety in this compound suggests that it may interact with biological targets that recognize carboxylic acids. The dichloro-substitution on the pyridine ring can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its biological activity and pharmacokinetic profile. The related compound, 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid, has been investigated for potential anti-inflammatory and anticancer activities.[16] This suggests that this compound could also be a candidate for investigation in similar therapeutic areas.

Visualization of Potential Drug Discovery Logic

G Drug Discovery Rationale scaffold Pyridine Scaffold properties Favorable Physicochemical Properties (e.g., Solubility, Stability) scaffold->properties activity Known Biological Activity of Analogs (Anti-inflammatory, Anticancer) scaffold->activity target This compound (Compound of Interest) properties->target activity->target evaluation Evaluation of Solubility & Stability (This Guide) target->evaluation bio_eval Biological Evaluation (In Vitro & In Vivo Assays) evaluation->bio_eval outcome Lead Candidate Identification bio_eval->outcome

Caption: Rationale for investigating the compound in drug discovery.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is currently limited, the detailed protocols and methodologies presented here will enable researchers to generate the necessary data to assess its potential as a drug candidate. The established importance of the pyridine scaffold in medicinal chemistry further underscores the value of a thorough characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for 2-(2,6-dichloropyridin-4-yl)acetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(2,6-dichloropyridin-4-yl)acetic acid as a versatile building block in organic synthesis. Due to the limited availability of direct literature on this specific compound, the following protocols are based on established synthetic methodologies for closely related pyridine derivatives and are intended to serve as a guide for researchers.

Introduction

This compound is a functionalized pyridine derivative with significant potential in the synthesis of novel organic molecules. The presence of the dichloropyridine core offers opportunities for various nucleophilic substitution and cross-coupling reactions, while the acetic acid moiety allows for standard carboxylic acid chemistry, including esterification and amidation. This combination of reactive sites makes it a valuable precursor for the development of new pharmaceutical and agrochemical agents.

Physicochemical Properties and Spectroscopic Data

While experimental data for this compound is not widely published, the following table summarizes expected physicochemical properties and spectroscopic characteristics based on analogous compounds.

PropertyExpected Value
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
Appearance White to off-white solid
Melting Point Not available
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)
¹H NMR (DMSO-d₆) ~ δ 7.5 (s, 2H, pyridine-H), ~ δ 3.8 (s, 2H, CH₂), ~ δ 12.5 (br s, 1H, COOH)
¹³C NMR (DMSO-d₆) ~ δ 172 (C=O), ~ δ 151 (C-Cl), ~ δ 148 (C-CH₂), ~ δ 122 (CH), ~ δ 40 (CH₂)
IR (KBr, cm⁻¹) ~ 3000-2500 (O-H stretch), ~ 1710 (C=O stretch), ~ 1580, 1450 (C=C, C=N stretch)
Mass Spec (ESI-) m/z 204 [M-H]⁻

Synthetic Protocols

The synthesis of this compound can be approached through several plausible routes, starting from commercially available 2,6-dichloropyridine.

Protocol 1: From 2,6-dichloro-4-methylpyridine

This protocol involves the oxidation of the methyl group of 2,6-dichloro-4-methylpyridine (picoline) to a carboxylic acid, followed by a homologation sequence.

Workflow Diagram:

G A 2,6-dichloro-4-methylpyridine B 2,6-dichloropyridine-4-carboxylic acid A->B KMnO₄, H₂O, heat C 2,6-dichloropyridine-4-carbonyl chloride B->C SOCl₂, reflux D 2-diazo-1-(2,6-dichloropyridin-4-yl)ethan-1-one C->D CH₂N₂, Et₂O E This compound D->E Ag₂O, H₂O, heat (Wolff rearrangement) G A 2,6-dichloro-4-methylpyridine B 2,6-dichloro-4-(chloromethyl)pyridine A->B NCS, CCl₄, benzoyl peroxide, heat C 2-(2,6-dichloropyridin-4-yl)acetonitrile B->C NaCN, DMSO D This compound C->D H₂SO₄ (aq), heat G cluster_0 Carboxylic Acid Reactivity cluster_1 Pyridine Ring Reactivity A This compound B Ester Derivatives A->B ROH, H⁺ C Amide Derivatives A->C R₂NH, coupling agent D Nucleophilic Aromatic Substitution Products A->D Nu⁻, heat/catalyst E Cross-Coupling Products A->E R-B(OH)₂, Pd catalyst (Suzuki)

common experimental procedures involving 2-(2,6-dichloropyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-dichloropyridin-4-yl)acetic acid is a substituted pyridine derivative. Based on available data, this compound is primarily utilized as a chemical intermediate in organic synthesis rather than as a biologically active agent in experimental studies. Its structure, featuring a reactive carboxylic acid group and a dichlorinated pyridine ring, makes it a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

This document provides an overview of the known properties of this compound and offers a representative protocol for its application in synthetic chemistry. Due to a lack of published research on its direct biological effects, this document focuses on its handling, chemical properties, and potential synthetic utility.

Physicochemical Properties and Safety Data

Proper handling and storage are crucial when working with any chemical intermediate. Below is a summary of the key properties and safety information for this compound.

PropertyValueReference
CAS Number 1227515-02-7[1]
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.03 g/mol [1]
Physical Form Solid
Storage Conditions Inert atmosphere, 2-8°C[2]

Safety Precautions:

  • Handle in a well-ventilated area.[1]

  • Wear suitable protective clothing, including gloves and eye protection.[1]

  • Avoid formation of dust and aerosols.[1]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Hypothetical Synthetic Application: Amide Coupling Reaction

The carboxylic acid moiety of this compound can be readily converted to an amide, a common functional group in pharmaceuticals. This protocol describes a general procedure for the coupling of this compound with a primary amine using a standard coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as 1-Hydroxybenzotriazole (HOBt).

Experimental Workflow: Amide Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound in anhydrous DMF add_amine Add primary amine start->add_amine add_coupling Add HOBt and EDC add_amine->add_coupling stir Stir at room temperature for 12-24 hours add_coupling->stir quench Quench with water stir->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify end Final Product purify->end Characterize final product

Caption: Workflow for a typical amide coupling reaction.

Detailed Protocol: Synthesis of a Hypothetical Amide Derivative

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq).

  • Add HOBt (1.2 eq) to the reaction mixture.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired amide product.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

Potential Reaction Pathway

The dichloropyridine ring of this compound is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation. The following diagram illustrates a general synthetic pathway where the carboxylic acid is first converted to an amide, followed by a potential nucleophilic substitution at one of the chloro-positions.

G A This compound B Amide Derivative A->B Amide Coupling (e.g., EDC, HOBt, R-NH2) C Substituted Amide Derivative B->C Nucleophilic Aromatic Substitution (e.g., Nu-H, base, heat)

Caption: A plausible synthetic route utilizing the compound.

Biological Activity and Signaling Pathways

Despite a comprehensive search of scientific literature, no significant data was found regarding the biological activity of this compound. There are no published studies detailing its effects in biological assays, its mechanism of action, or any associated signaling pathways. Its primary role appears to be that of a precursor molecule in the synthesis of other compounds which may then be investigated for their biological properties. Researchers interested in the potential bioactivity of derivatives of this compound would need to undertake initial screening assays as a first step.

References

Application Notes & Protocols: Derivatization of 2-(2,6-dichloropyridin-4-yl)acetic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 2-(2,6-dichloropyridin-4-yl)acetic acid. This compound serves as a valuable starting scaffold for the generation of diverse chemical libraries for biological screening. The protocols outlined below focus on the synthesis of amide and ester derivatives, which are common and effective modifications for exploring the structure-activity relationships of carboxylic acid-containing molecules.

Introduction

This compound is a heterocyclic compound with a reactive carboxylic acid moiety, making it an ideal candidate for chemical derivatization. The pyridine core is a common motif in many biologically active compounds, and the presence of dichloro-substituents can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. By creating a library of amide and ester derivatives, researchers can systematically probe the effects of various functional groups on the compound's biological activity, potentially leading to the discovery of novel therapeutic agents.

While direct biological screening data for derivatives of this compound is not extensively published, related structures, such as derivatives of other dichlorinated aromatic acetic acids, have shown promise in areas like anti-inflammatory and anticancer research. The following protocols provide a framework for synthesizing a library of derivatives for screening in these and other therapeutic areas.

Derivatization Workflow

The general workflow for the derivatization of this compound involves the activation of the carboxylic acid group followed by nucleophilic substitution with an amine or alcohol to form the corresponding amide or ester.

Derivatization_Workflow Start This compound Activation Carboxylic Acid Activation Start->Activation Amide_Formation Amide Formation Activation->Amide_Formation Ester_Formation Ester Formation Activation->Ester_Formation Amine Amine (R-NH2) Amine->Amide_Formation Alcohol Alcohol (R-OH) Alcohol->Ester_Formation Amide_Product Amide Derivative Amide_Formation->Amide_Product Ester_Product Ester Derivative Ester_Formation->Ester_Product Purification Purification and Characterization Amide_Product->Purification Ester_Product->Purification Screening Biological Screening Purification->Screening

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

General Protocol for Amide Synthesis via Acyl Chloride

This protocol describes the formation of an amide by first converting the carboxylic acid to a more reactive acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of N,N-Dimethylformamide (DMF) if using oxalyl chloride.

    • Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or disappearance of the starting material).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-(2,6-dichloropyridin-4-yl)acetyl chloride. Use this directly in the next step.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

General Protocol for Amide Synthesis using Coupling Reagents

This method avoids the harsh conditions of acyl chloride formation and is suitable for a wider range of substrates.[1][2]

Materials:

  • This compound

  • Desired primary or secondary amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Hydroxybenzotriazole (HOBt) (often used with EDC)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq, if using EDC), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for Ester Synthesis (Fischer Esterification)

This is a straightforward method for synthesizing esters from a carboxylic acid and an alcohol using an acid catalyst.

Materials:

  • This compound

  • Desired alcohol (used in excess as the solvent or with another solvent)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

  • Dean-Stark apparatus (optional, for removal of water)

Procedure:

  • Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) in large excess.

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops) or p-TsOH.

  • Heat the reaction mixture to reflux for 4-8 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude ester by silica gel column chromatography.

Biological Screening

Based on the activities of structurally related compounds, derivatives of this compound could be screened for a variety of biological activities. Below is a hypothetical example of screening for anticancer activity.

Illustrative Anticancer Screening Data

The following table presents hypothetical data for a series of amide and ester derivatives of this compound screened against a human cancer cell line (e.g., MCF-7, a breast cancer cell line). The activity is reported as the half-maximal inhibitory concentration (IC₅₀).

Compound IDDerivative TypeR GroupIC₅₀ (µM)
DAA-01 Amide-CH₂CH₂Ph15.2
DAA-02 Amide-Cyclohexyl25.8
DAA-03 Amide-(4-fluorophenyl)8.5
DAA-04 Amide-Morpholino> 50
DAE-01 Ester-CH₃ (Methyl)32.1
DAE-02 Ester-CH₂CH₃ (Ethyl)28.4
DAE-03 Ester-CH₂Ph (Benzyl)12.9
Doxorubicin Control-0.8

Note: This data is illustrative and intended to provide a template for data presentation.

Representative Signaling Pathway: Apoptosis

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). A library of novel compounds would be screened to identify those that activate this pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptor Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 FADD/TRADD Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution Drug Candidate Drug Candidate Drug Candidate->Death Receptor activates Drug Candidate->Mitochondrion induces stress

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.

Conclusion

The derivatization of this compound into a library of amides and esters is a viable strategy for the discovery of new biologically active molecules. The protocols provided herein offer a starting point for the synthesis and subsequent biological evaluation of these novel compounds. Careful selection of amines and alcohols for derivatization, coupled with a well-designed screening cascade, can lead to the identification of promising lead compounds for further development.

References

Application Notes and Protocols: 2-(2,6-dichloropyridin-4-yl)acetic Acid and its Analogs in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2,6-dichloropyridin-4-yl)acetic acid and its thio-analog, 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid, as versatile starting materials for the synthesis of a variety of potent enzyme inhibitors. While the direct application of this compound in enzyme inhibitor synthesis is not extensively documented in currently available literature, its structural motif is a key feature in several classes of inhibitors. The closely related thio-derivative, however, serves as a well-documented precursor. This document details the synthesis of inhibitors targeting cholinesterases, kinases, and urease, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Overview of 2,6-Dichloropyridine Derivatives in Enzyme Inhibition

The 2,6-dichloropyridine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various interactions with enzyme active sites. The chlorine atoms can participate in halogen bonding, and the pyridine ring itself can form hydrogen bonds and π-stacking interactions. The acetic acid moiety provides a convenient handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening against different enzyme targets.

Derivatives of 2,6-dichloropyridine have been successfully employed to synthesize inhibitors for:

  • Cholinesterases (AChE and BChE): Crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine.[1][2] Inhibitors are vital for the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[2]

  • Kinases: A large family of enzymes that catalyze the phosphorylation of proteins, playing central roles in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases, making kinase inhibitors a major class of therapeutic agents. Specifically, derivatives have shown activity against Aurora kinases and PIM-1 kinase.

  • Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. Urease activity is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori, making its inhibition a target for the treatment of gastritis and peptic ulcers.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various enzyme inhibitors synthesized from 2,6-dichloropyridine and other pyridine derivatives.

Table 1: Cholinesterase Inhibition Data for Pyridine Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Dihydropyridine Derivative 11AChE0.21 ± 0.003Eserine0.85 ± 0.0001
Dihydropyridine Derivative 7BChE17.16 ± 0.02Eserine0.04 ± 0.0001
Compound 21 (Pyridine-N-benzylpiperidine hybrid)AChE0.00662--

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase. Data for dihydropyridine derivatives are from a study on a series of synthesized compounds.[4] Data for compound 21 is from a study on copper-chelating acetylcholinesterase inhibitors.[5]

Table 2: Kinase Inhibition Data for Pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 12 (Pyridine-based)PIM-114.3Staurosporine16.7
SNS-314Aurora A9--
SNS-314Aurora B31--
SNS-314Aurora C3--
TAS-119Aurora A1.0--
TAS-119Aurora B95--
AZD1152Aurora B0.37--
CD532 hydrochlorideAurora A45--

Data for PIM-1 inhibitor is from a study on novel pyridine-based compounds.[6] Data for Aurora kinase inhibitors are from a compilation of bioactive compounds.[7]

Table 3: Urease Inhibition Data for Pyridylpiperazine Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Compound 5bUrease2.0 ± 0.73Thiourea23.2 ± 11.0
Compound 7eUrease2.24 ± 1.63Thiourea23.2 ± 11.0

Data is from a study on pyridylpiperazine hybrid derivatives as urease inhibitors.

Experimental Protocols

Synthesis of Enzyme Inhibitors

Protocol 3.1.1: General Synthesis of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

This protocol describes the synthesis of the thio-analog of the title compound, which is a common intermediate.[8]

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropyridine in a suitable solvent such as ethanol or DMF.

  • Addition of Reagents: Add an equimolar amount of thioacetic acid to the solution.

  • Base Addition: Slowly add a base, such as sodium hydroxide or potassium carbonate, to the reaction mixture to facilitate the nucleophilic substitution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with an acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 3.1.2: Synthesis of Acetylenic Amino Derivatives from a Dichlorophenyl Acetic Acid Derivative

This protocol outlines the synthesis of acetylenic amino derivatives from a related dichlorophenyl acetic acid compound, which can be adapted for this compound.[9]

  • Salt Formation: Convert the starting carboxylic acid to its salt by reacting it with an aqueous solution of sodium bicarbonate. Stir until a clear solution is obtained, then evaporate the water to get the pure salt.

  • Esterification: React the acid salt with propargyl bromide in a suitable solvent to produce the propargyl ester derivative.

  • Mannich Reaction: Reflux the propargyl ester with a secondary amine and formaldehyde in the presence of a copper chloride catalyst to obtain the final acetylenic amino derivative.

  • Purification: The final product can be purified by column chromatography.

Enzyme Inhibition Assays

Protocol 3.2.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.[10]

  • Reagent Preparation:

    • Phosphate buffer (50 mM, pH 7.7).

    • Test compound solution (0.5 mM in a suitable solvent).

    • AChE enzyme solution (0.005 units/well).

    • Substrate solution: Acetylthiocholine iodide (0.5 mM).

    • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution (0.5 mM).

  • Assay Procedure (in a 96-well plate):

    • Add 60 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution.

    • Add 10 µL of the AChE enzyme solution.

    • Mix and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Add 10 µL of the DTNB solution.

  • Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance rate of test sample / Absorbance rate of control)] x 100

Protocol 3.2.2: Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the amount of ammonia produced by urease activity.[11][12]

  • Reagent Preparation:

    • Urea solution (500 mM in 50 mM phosphate buffer, pH 6.8).

    • Phenol reagent (0.02% phenol red).

    • Test compound solutions at various concentrations.

    • H. pylori suspension (10⁸ CFU/mL) or purified urease.

  • Assay Procedure (in a 96-well plate):

    • Incubate 10 µL of the H. pylori suspension with 10 µL of the serially diluted test compound for 30 minutes at 37°C.

    • Add 200 µL of the detection reagent (urea and phenol red solution) to each well.

  • Measurement: Measure the color development at 555 nm at 5-minute intervals.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Activity without compound - Activity with compound) / (Activity without compound)] x 100

Protocol 3.2.3: PIM-1 Kinase Inhibition Assay

This is a general protocol for a kinase inhibition assay, which can be adapted for other kinases as well.[6]

  • Assay Components:

    • PIM-1 kinase enzyme.

    • Peptide substrate.

    • ATP.

    • Test compounds at various concentrations.

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure (in a 96-well plate):

    • Add the test compound, PIM-1 kinase, and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Diagram 1: Cholinergic Signaling Pathway

Cholinergic_Signaling ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Receptor->Signal Activates Inhibitor Pyridine Derivative Inhibitor Inhibitor->AChE Inhibits

Caption: Cholinergic signaling is terminated by AChE. Pyridine inhibitors block AChE, prolonging ACh effects.

Diagram 2: Simplified Aurora Kinase Signaling in Mitosis

Aurora_Kinase_Signaling cluster_inhibitor_effect cluster_mitosis AuroraA Aurora A Kinase Centrosome Centrosome Separation Spindle Assembly AuroraA->Centrosome Apoptosis Cell Cycle Arrest Apoptosis AuroraB Aurora B Kinase Chromosome Chromosome Segregation Cytokinesis AuroraB->Chromosome Mitosis Proper Mitotic Progression Centrosome->Mitosis Chromosome->Mitosis Inhibitor Pyridine Derivative Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits Inhibitor->Apoptosis

Caption: Aurora kinases regulate mitosis. Inhibition by pyridine derivatives can lead to apoptosis.

Diagram 3: General Workflow for Synthesis and Screening of Enzyme Inhibitors

Experimental_Workflow Start Start with 2,6-Dichloropyridine Derivative Synthesis Chemical Synthesis of Inhibitor Library Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening Enzyme Inhibition Screening Purification->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Lead Lead Compound Optimization->Lead

Caption: Workflow for developing enzyme inhibitors from 2,6-dichloropyridine derivatives.

Conclusion

This compound and its analogs, particularly the thio-derivative, represent valuable starting points for the synthesis of potent and selective enzyme inhibitors. The methodologies and data presented in these application notes provide a solid foundation for researchers in drug discovery and development to design and synthesize novel inhibitors for a range of therapeutic targets. The versatility of the 2,6-dichloropyridine scaffold ensures its continued importance in the field of medicinal chemistry.

References

Application Notes and Protocols for the Analysis of 2-(2,6-dichloropyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 2-(2,6-dichloropyridin-4-yl)acetic acid in solution using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are foundational and intended for adaptation and validation within a laboratory setting.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound using a reversed-phase HPLC system with UV detection. The acidic nature of the analyte necessitates the use of an acidified mobile phase to ensure good peak shape and retention.

Experimental Protocol

1.1.1. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

1.1.2. Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Primesep 100 mixed-mode stationary phase, 4.6 x 150 mm, 5 µm[1]
Mobile Phase 45% Acetonitrile, 55% Water with 0.05% Sulfuric Acid[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 230 nm (to be optimized by UV scan)
Run Time 10 minutes
Data Presentation: HPLC Method Validation Parameters (Illustrative)

The following table summarizes the typical validation parameters for this HPLC method.

ParameterSpecificationIllustrative Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Precision (%RSD) ≤ 2%1.2%
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Limit of Detection (LOD) S/N ratio ≥ 30.3 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 101.0 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99%
Retention Time (RT) -~4.5 min

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the low volatility of the carboxylic acid group, derivatization is required for the analysis of this compound by GC-MS.[2][3] This protocol outlines a method using silylation to form a more volatile trimethylsilyl (TMS) ester.

Experimental Protocol

2.1.1. Sample Preparation and Derivatization

  • Standard Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent like anhydrous acetonitrile or pyridine at a concentration of 1 mg/mL.

  • Sample Preparation: Dissolve the sample in the same aprotic solvent to achieve a concentration within the desired analytical range.

  • Derivatization:

    • Pipette 100 µL of the standard or sample solution into a clean, dry autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

2.1.2. Instrumentation and Conditions

ParameterRecommended Setting
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column Agilent HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)[4]
Carrier Gas Helium at a constant flow of 1.2 mL/min[4]
Injection Mode Splitless
Injector Temperature 250 °C[4]
Oven Program Initial temp 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C[4]
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV[4]
Mass Range m/z 50-550
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
Data Presentation: GC-MS Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for this GC-MS method.

ParameterSpecificationIllustrative Result
Linearity (R²) ≥ 0.9950.998
Range 0.1 - 20 µg/mL0.1 - 20 µg/mL
Precision (%RSD) ≤ 15%8.5%
Accuracy (% Recovery) 85.0% - 115.0%103.2%
Limit of Detection (LOD) S/N ratio ≥ 30.03 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 100.1 µg/mL
Specificity Unique mass fragments and retention timeConfirmed by mass spectrum
Retention Time (RT) -~12.2 min
Key Mass Fragments (m/z) -To be determined from the mass spectrum of the derivatized analyte

Visualizations

Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Reception Dissolution Dissolution Sample->Dissolution Standard Standard Weighing Standard->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (HPLC) Dilution->Filtration Derivatization Derivatization (GC-MS) Dilution->Derivatization HPLC HPLC Injection Filtration->HPLC GCMS GC-MS Injection Derivatization->GCMS Chromatogram Chromatogram Generation HPLC->Chromatogram GCMS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of this compound.

Method Validation Process

Method_Validation cluster_main Method Validation Parameters Specificity Specificity (Interference Check) Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (% RSD) Accuracy->Precision LOD LOD (Limit of Detection) Precision->LOD LOQ LOQ (Limit of Quantitation) LOD->LOQ Robustness Robustness (Method Stability) LOQ->Robustness ValidatedMethod Validated Analytical Method Robustness->ValidatedMethod

Caption: Logical flow of the analytical method validation process.

References

Application Notes and Protocols for the Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide a step-by-step guide for the synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid and its primary derivatives, including esters and amides. The protocols outlined below are based on established chemical transformations and offer a logical workflow for the preparation of these valuable compounds for research and development.

I. Synthetic Strategy Overview

The synthesis of this compound and its derivatives commences with the commercially available 2,6-dichloro-4-methylpyridine. The overall synthetic pathway involves a three-step process to obtain the target carboxylic acid, followed by subsequent derivatization. The key steps are:

  • Side-Chain Chlorination: The methyl group of 2,6-dichloro-4-methylpyridine is chlorinated to yield 2,6-dichloro-4-(chloromethyl)pyridine. This intermediate is crucial for introducing the acetic acid side chain.

  • Cyanation: The chloromethyl group is then converted to a nitrile group through a nucleophilic substitution reaction with a cyanide salt, affording 2-(2,6-dichloropyridin-4-yl)acetonitrile.

  • Hydrolysis: The nitrile is subsequently hydrolyzed under acidic conditions to produce the target carboxylic acid, this compound.

  • Derivatization: The synthesized carboxylic acid can be readily converted into its corresponding ester and amide derivatives via standard esterification and amidation procedures.

Synthesis_Pathway start 2,6-Dichloro-4-methylpyridine intermediate1 2,6-Dichloro-4-(chloromethyl)pyridine start->intermediate1 Side-chain Chlorination intermediate2 2-(2,6-Dichloropyridin-4-yl)acetonitrile intermediate1->intermediate2 Cyanation product_acid This compound intermediate2->product_acid Hydrolysis product_ester Methyl 2-(2,6-dichloropyridin-4-yl)acetate product_acid->product_ester Esterification product_amide 2-(2,6-Dichloropyridin-4-yl)acetamide product_acid->product_amide Amidation

Figure 1: Overall synthetic workflow for this compound and its derivatives.

II. Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-4-(chloromethyl)pyridine

Objective: To synthesize 2,6-dichloro-4-(chloromethyl)pyridine via radical chlorination of 2,6-dichloro-4-methylpyridine.

Materials:

  • 2,6-dichloro-4-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloro-4-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,6-dichloro-4-(chloromethyl)pyridine.

Quantitative Data:

Starting MaterialProductReagentsSolventReaction Time (h)Yield (%)
2,6-Dichloro-4-methylpyridine2,6-Dichloro-4-(chloromethyl)pyridineNCS, BPOCCl44-670-80
Protocol 2: Synthesis of 2-(2,6-Dichloropyridin-4-yl)acetonitrile

Objective: To synthesize 2-(2,6-dichloropyridin-4-yl)acetonitrile from 2,6-dichloro-4-(chloromethyl)pyridine.

Materials:

  • 2,6-dichloro-4-(chloromethyl)pyridine

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloro-4-(chloromethyl)pyridine (1.0 eq) in anhydrous DMSO.

  • Add sodium cyanide (1.2 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield 2-(2,6-dichloropyridin-4-yl)acetonitrile.

Quantitative Data:

Starting MaterialProductReagentsSolventReaction Time (h)Yield (%)
2,6-Dichloro-4-(chloromethyl)pyridine2-(2,6-Dichloropyridin-4-yl)acetonitrileNaCNDMSO2-485-95
Protocol 3: Synthesis of this compound

Objective: To hydrolyze 2-(2,6-dichloropyridin-4-yl)acetonitrile to the corresponding carboxylic acid.

Materials:

  • 2-(2,6-dichloropyridin-4-yl)acetonitrile

  • Concentrated sulfuric acid (H2SO4)

  • Water

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, add 2-(2,6-dichloropyridin-4-yl)acetonitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water (1:1 v/v).

  • Heat the mixture to reflux (approximately 100-110°C) and stir for 8-12 hours.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a 10% aqueous solution of sodium hydroxide until the pH is approximately 10-11.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to give this compound.

Quantitative Data:

Starting MaterialProductReagentsReaction Time (h)Yield (%)
2-(2,6-Dichloropyridin-4-yl)acetonitrileThis compoundH2SO4, H2O8-1275-85
Protocol 4: Synthesis of Methyl 2-(2,6-Dichloropyridin-4-yl)acetate

Objective: To synthesize the methyl ester of this compound.

Materials:

  • This compound

  • Methanol, anhydrous

  • Thionyl chloride (SOCl2) or concentrated sulfuric acid (H2SO4) as a catalyst

  • Sodium bicarbonate, saturated aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure (using Thionyl Chloride):

  • Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain methyl 2-(2,6-dichloropyridin-4-yl)acetate.

Quantitative Data:

Starting MaterialProductReagentsSolventReaction Time (h)Yield (%)
This compoundMethyl 2-(2,6-dichloropyridin-4-yl)acetateSOCl2Methanol4-690-98
Protocol 5: Synthesis of 2-(2,6-Dichloropyridin-4-yl)acetamide

Objective: To synthesize the primary amide of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Dichloromethane (DCM), anhydrous

  • Ammonia solution (e.g., 28% in water or 0.5 M in dioxane)

  • Sodium bicarbonate, saturated aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add thionyl chloride (1.2 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours to form the acid chloride.

  • In a separate flask, cool the ammonia solution in an ice bath.

  • Slowly add the freshly prepared acid chloride solution to the cold ammonia solution with vigorous stirring.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield 2-(2,6-dichloropyridin-4-yl)acetamide.

Quantitative Data:

Starting MaterialProductReagentsSolventReaction Time (h)Yield (%)
This compound2-(2,6-Dichloropyridin-4-yl)acetamideSOCl2, NH3DCM3-480-90

III. Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis of the target compounds.

Logical_Relationships cluster_start Starting Material cluster_intermediate Key Intermediates cluster_acid Core Product cluster_derivatives Derivatives Start 2,6-Dichloro-4-methylpyridine Chloromethyl 2,6-Dichloro-4-(chloromethyl)pyridine Start->Chloromethyl Radical Chlorination Acetonitrile 2-(2,6-Dichloropyridin-4-yl)acetonitrile Chloromethyl->Acetonitrile Nucleophilic Substitution (CN⁻) AceticAcid This compound Acetonitrile->AceticAcid Nitrile Hydrolysis Ester Ester Derivative (e.g., Methyl Ester) AceticAcid->Ester Esterification Amide Amide Derivative (e.g., Primary Amide) AceticAcid->Amide Amidation

Figure 2: Logical flow of the synthetic transformations.

Application Notes: Synthesis of a Novel Herbicidal Agent from 2-(2,6-dichloropyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2,6-dichloropyridin-4-yl)acetic acid is a valuable building block in the synthesis of novel agrochemicals. Its pyridine core, substituted with chlorine atoms, and the reactive carboxylic acid moiety make it an ideal starting material for creating a diverse range of derivatives. This application note details the synthesis and proposed application of a novel herbicidal agent, N-(4-methoxyphenyl)-2-(2,6-dichloropyridin-4-yl)acetamide, derived from this starting material. The synthesis involves a straightforward amidation reaction, and the resulting compound is expected to exhibit potent herbicidal activity, likely through the disruption of plant growth regulation, a mechanism common to other pyridine-based herbicides.

Proposed Agrochemical: N-(4-methoxyphenyl)-2-(2,6-dichloropyridin-4-yl)acetamide

The target compound, N-(4-methoxyphenyl)-2-(2,6-dichloropyridin-4-yl)acetamide, is a hypothetical novel herbicide designed based on the established pharmacophore of pyridine-based herbicides. The 2,6-dichloropyridine moiety is a key feature in several commercial herbicides, and the amide linkage allows for the introduction of various substituents to modulate activity and selectivity.

Experimental Protocols

This section provides a detailed protocol for the synthesis of the proposed herbicidal amide from this compound.

1. Synthesis of 2-(2,6-dichloropyridin-4-yl)acetyl chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Toluene (anhydrous)

    • Magnetic stirrer and heating mantle

    • Round-bottom flask with reflux condenser

    • Rotary evaporator

  • Procedure:

    • In a 100 mL round-bottom flask, suspend this compound (10.0 g, 48.5 mmol) in anhydrous toluene (50 mL).

    • Add thionyl chloride (5.3 mL, 72.8 mmol) dropwise to the suspension at room temperature with stirring.

    • After the addition is complete, heat the mixture to reflux (approximately 110 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2-(2,6-dichloropyridin-4-yl)acetyl chloride as a yellow oil. This intermediate is typically used in the next step without further purification.

2. Synthesis of N-(4-methoxyphenyl)-2-(2,6-dichloropyridin-4-yl)acetamide

  • Materials:

    • 2-(2,6-dichloropyridin-4-yl)acetyl chloride (crude from previous step)

    • 4-methoxyaniline

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM, anhydrous)

    • Magnetic stirrer

    • Round-bottom flask

    • Separatory funnel

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the crude 2-(2,6-dichloropyridin-4-yl)acetyl chloride in anhydrous dichloromethane (50 mL) and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve 4-methoxyaniline (5.97 g, 48.5 mmol) and triethylamine (7.4 mL, 53.4 mmol) in anhydrous dichloromethane (30 mL).

    • Add the solution of 4-methoxyaniline and triethylamine dropwise to the cooled solution of the acid chloride over 30 minutes with continuous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

    • Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure N-(4-methoxyphenyl)-2-(2,6-dichloropyridin-4-yl)acetamide.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis and herbicidal activity of N-(4-methoxyphenyl)-2-(2,6-dichloropyridin-4-yl)acetamide.

ParameterValue
Synthesis
Yield of Acetyl Chloride>95% (crude)
Yield of Amide85%
Purity (by HPLC)98%
Melting Point155-157 °C
Herbicidal Activity (Post-emergence)
Target WeedBroadleaf weeds (e.g., Amaranthus retroflexus)
GR₅₀ (Growth Reduction 50%)50 g/ha
Crop Tolerance (Wheat)No significant phytotoxicity at 200 g/ha

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_evaluation Evaluation Start This compound Step1 Acid Chloride Formation (SOCl₂, Toluene, Reflux) Start->Step1 Reactant Intermediate 2-(2,6-dichloropyridin-4-yl)acetyl chloride Step1->Intermediate Yields Step2 Amidation (4-methoxyaniline, Et₃N, DCM) Intermediate->Step2 Reactant Product N-(4-methoxyphenyl)-2-(2,6-dichloropyridin-4-yl)acetamide Step2->Product Yields Purification Purification (Column Chromatography) Product->Purification Crude Product Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Purified Product Bioassay Herbicidal Activity Testing Analysis->Bioassay Characterized Compound

Caption: Synthetic workflow for the preparation and evaluation of the target herbicide.

Proposed Mechanism of Action: Synthetic Auxin Pathway Disruption

Mechanism_of_Action cluster_herbicide Herbicidal Action cluster_plant_cell Plant Cell Herbicide N-(4-methoxyphenyl)-2- (2,6-dichloropyridin-4-yl)acetamide Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Receptor Binds to SCF_Complex SCF-TIR1/AFB Complex Receptor->SCF_Complex Activates Aux_IAA Aux/IAA Repressor Proteins SCF_Complex->Aux_IAA Targets for Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Proposed mechanism of action via disruption of the synthetic auxin pathway.

Conclusion

This compound serves as a versatile precursor for the synthesis of potentially potent agrochemicals. The described protocol for the synthesis of N-(4-methoxyphenyl)-2-(2,6-dichloropyridin-4-yl)acetamide provides a clear and efficient route to a novel herbicidal candidate. The proposed mechanism of action, based on the well-understood synthetic auxin pathway, offers a strong rationale for its expected biological activity. Further research and optimization of this and similar derivatives could lead to the development of new and effective crop protection solutions.

Application Notes and Protocols for Esterification Reactions of 2-(2,6-dichloropyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The esterification of 2-(2,6-dichloropyridin-4-yl)acetic acid is a critical chemical transformation for the synthesis of various potential pharmaceutical agents and research compounds. The resulting esters can serve as key intermediates for further derivatization, act as prodrugs to enhance bioavailability, or be the final active pharmaceutical ingredients themselves. The electron-withdrawing nature of the dichloropyridine ring may influence the reactivity of the carboxylic acid group, making the selection of an appropriate esterification method important for achieving high yields and purity.

This document outlines two robust and widely applicable protocols for the esterification of this compound: the classic Fischer-Speier acid-catalyzed esterification and the milder Steglich esterification using DCC and DMAP. The choice of method will depend on the scale of the reaction, the sensitivity of the substrates to acidic or harsh conditions, and the desired purity of the final product.

Data Presentation

The following table summarizes key quantitative parameters for the proposed esterification protocols. As specific literature data for this exact substrate is scarce, this table is designed as a template for researchers to populate with their own experimental findings to facilitate comparison and optimization.

Ester ProductAlcoholMethodCatalyst/ReagentSolventReaction Time (h)Temperature (°C)Typical Yield Range (%)
Methyl 2-(2,6-dichloropyridin-4-yl)acetateMethanolFischer-SpeierH₂SO₄ (catalytic)Methanol4 - 18Reflux70 - 95
Ethyl 2-(2,6-dichloropyridin-4-yl)acetateEthanolFischer-SpeierH₂SO₄ (catalytic)Ethanol/Toluene6 - 24Reflux65 - 90
tert-Butyl 2-(2,6-dichloropyridin-4-yl)acetatetert-ButanolSteglichDCC/DMAPDichloromethane12 - 24Room Temp.60 - 85
Benzyl 2-(2,6-dichloropyridin-4-yl)acetateBenzyl alcoholSteglichDCC/DMAPDichloromethane12 - 24Room Temp.75 - 95

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method is a cost-effective and straightforward procedure for generating simple alkyl esters.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or Dichloromethane for extraction

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a clean, dry round-bottom flask, suspend this compound (1.0 eq.) in the desired anhydrous alcohol (20-30 eq., serving as both reactant and solvent).

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq.).

  • Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.

  • To the remaining residue, add water and extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification

This protocol is ideal for more sensitive or sterically hindered alcohols and proceeds under mild, room temperature conditions.

Materials:

  • This compound

  • Alcohol (1.1 - 1.5 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq.)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired alcohol (1.2 eq.), and 4-dimethylaminopyridine (0.1 eq.).

  • Dissolve the mixture in anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (1.1 eq.) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC until completion (typically 12-24 hours).

  • Filter the reaction mixture to remove the precipitated DCU, washing the filter cake with a small amount of dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography.

Visualizations

General Esterification Reaction Scheme

Esterification_Reaction reactant1 This compound reaction_arrow reactant1->reaction_arrow reactant2 + R-OH reactant2->reaction_arrow product Ester Product reaction_arrow->product Catalyst/Reagent

Caption: General esterification of the target acid.

Fischer-Speier Esterification Workflow

Fischer_Workflow start Mix Acid, Alcohol, & H₂SO₄ reflux Heat to Reflux start->reflux workup Neutralization & Extraction reflux->workup purification Column Chromatography workup->purification end Pure Ester purification->end

Caption: Fischer-Speier esterification process flow.

Steglich Esterification Logical Relationships

Steglich_Logic cluster_activation Carboxylic Acid Activation cluster_coupling Ester Formation Acid Carboxylic Acid Active_Ester O-Acylisourea Intermediate Acid->Active_Ester DCC DCC DCC->Active_Ester Ester Ester Product Active_Ester->Ester Catalyzed by DMAP DMAP DMAP->Ester Alcohol Alcohol Alcohol->Ester

Caption: Key steps in Steglich esterification.

Application Notes and Protocols for the Synthesis of Novel Compounds from 2-(2,6-dichloropyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of novel amide and ester derivatives of 2-(2,6-dichloropyridin-4-yl)acetic acid. Additionally, a protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is described to further diversify the core structure, a common strategy in the development of kinase inhibitors. The potential application of these compounds as kinase inhibitors targeting the PI3K/Akt/mTOr signaling pathway is also discussed.

Introduction

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds. The presence of two reactive chlorine atoms on the pyridine ring and a carboxylic acid moiety allows for diverse chemical modifications. This makes it an attractive scaffold for the development of novel compounds with potential therapeutic applications, particularly in the field of oncology as kinase inhibitors. The pyridine core is a common feature in many approved kinase inhibitors.

Synthetic Protocols

Amide Synthesis via EDC/HOBt Coupling

This protocol describes a general method for the synthesis of amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Experimental Workflow:

Amide_Synthesis_Workflow A Dissolve Starting Material & Amine in DMF B Cool to 0°C A->B C Add EDC & HOBt B->C D Stir at RT C->D E Aqueous Work-up D->E F Purification (Chromatography) E->F

Caption: Workflow for amide synthesis.

Protocol:

  • To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add HOBt (1.2 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAmineProductYield (%)Purity (%)
1Aniline2-(2,6-dichloropyridin-4-yl)-N-phenylacetamide85>95
2BenzylamineN-benzyl-2-(2,6-dichloropyridin-4-yl)acetamide88>97
3Morpholine1-(2-(2,6-dichloropyridin-4-yl)acetyl)morpholine92>98
Ester Synthesis via Fischer Esterification

This protocol outlines the synthesis of esters from this compound using a simple acid-catalyzed esterification.

Experimental Workflow:

Ester_Synthesis_Workflow A Dissolve Starting Material in Alcohol B Add Catalytic Acid A->B C Reflux B->C D Remove Excess Alcohol C->D E Aqueous Work-up D->E F Purification (Chromatography) E->F

Caption: Workflow for ester synthesis.

Protocol:

  • Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) which also serves as the solvent.

  • Add a catalytic amount of a strong acid (e.g., 3-4 drops of concentrated sulfuric acid).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel if necessary.

EntryAlcoholProductYield (%)Purity (%)
1MethanolMethyl 2-(2,6-dichloropyridin-4-yl)acetate95>98
2EthanolEthyl 2-(2,6-dichloropyridin-4-yl)acetate93>98
3IsopropanolIsopropyl 2-(2,6-dichloropyridin-4-yl)acetate85>95
Suzuki-Miyaura Cross-Coupling

This protocol provides a method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 2,6-dichloropyridine derivative with an arylboronic acid. This reaction is crucial for introducing molecular diversity and is a key step in the synthesis of many kinase inhibitors.

Experimental Workflow:

Suzuki_Coupling_Workflow A Combine Reactants, Catalyst & Base B Degas and Add Solvent A->B C Heat under Inert Atmosphere B->C D Cool and Filter C->D E Aqueous Work-up D->E F Purification (Chromatography) E->F

Caption: Workflow for Suzuki-Miyaura coupling.

Protocol:

  • In a reaction vessel, combine the 2,6-dichloropyridine derivative (e.g., an amide or ester from the previous steps) (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (4:1 v/v).

  • Heat the reaction mixture to 80-100°C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

EntryArylboronic AcidProductYield (%)Purity (%)
1Phenylboronic acid2-(2-chloro-6-phenylpyridin-4-yl)acetamide derivative75>95
24-Methoxyphenylboronic acid2-(2-chloro-6-(4-methoxyphenyl)pyridin-4-yl)acetamide derivative78>96
33-Aminophenylboronic acid2-(2-chloro-6-(3-aminophenyl)pyridin-4-yl)acetamide derivative65>95

Application in Kinase Inhibitor Development

Derivatives of 2,6-dichloropyridine are prevalent scaffolds in the design of kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1] Small molecule inhibitors that target kinases within this pathway are of significant interest in drug development.

The compounds synthesized from this compound can be further elaborated to target the ATP-binding pocket of kinases such as PI3K or mTOR. The dichloropyridine core can serve as a hinge-binding motif, while the amide or ester functionalities provide points for further diversification to enhance potency and selectivity.

PI3K/Akt/mTOR Signaling Pathway and Inhibition:

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Inhibitor Novel Compound (Inhibitor) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

This diagram illustrates how a novel inhibitor, derived from this compound, could potentially inhibit PI3K, thereby blocking the downstream signaling cascade that leads to cell proliferation and survival. This mechanism of action is a key strategy in the development of targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: 2-(2,6-dichloropyridin-4-yl)acetic acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid. Given the limited direct literature on this specific compound, this guide outlines two plausible synthetic routes from common starting materials and addresses potential issues that may arise during these experimental procedures.

Synthesis Route A: Oxidation of 2,6-dichloro-4-methylpyridine

This route involves the oxidation of the methyl group of 2,6-dichloro-4-methylpyridine to a carboxylic acid. Strong oxidizing agents are typically required for this transformation.

Experimental Protocol: Oxidation

A representative protocol using potassium permanganate is detailed below.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/Purity
2,6-dichloro-4-methylpyridineC₆H₅Cl₂N162.02>98%
Potassium permanganateKMnO₄158.03>99%
Sodium hydroxideNaOH40.00>97%
Hydrochloric acidHCl36.466 M (concentrated)
Sodium bisulfiteNaHSO₃104.06>99%
Dichloromethane (DCM)CH₂Cl₂84.93ACS grade
Deionized waterH₂O18.02N/A

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloro-4-methylpyridine (1.0 eq) in a 1:1 mixture of water and pyridine.

  • Addition of Oxidant: Slowly add potassium permanganate (KMnO₄, 3.0 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

  • Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of water.

  • Acidification: Transfer the filtrate to a separatory funnel and acidify to pH 2-3 with 6 M hydrochloric acid. The desired product should precipitate out of the solution.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Troubleshooting Guide & FAQs: Oxidation Route

Q1: The reaction does not proceed to completion, and I observe starting material even after prolonged reaction time. What could be the issue?

A1:

  • Insufficient Oxidant: Ensure that at least 3 equivalents of KMnO₄ have been added. The reaction stoichiometry requires a significant amount of oxidant.

  • Low Reaction Temperature: The oxidation of the methyl group on the electron-deficient pyridine ring requires high temperatures. Ensure the reaction is at a vigorous reflux.

  • Poor Solubility: The starting material may have poor solubility in the reaction medium. The use of pyridine as a co-solvent is intended to mitigate this. Ensure a homogenous solution before heating.

Q2: The purple color of the permanganate persists even after adding a large amount of sodium bisulfite.

A2: This indicates a large excess of unreacted KMnO₄. Continue to add the sodium bisulfite solution slowly and with vigorous stirring. The quenching reaction can be slow. Gentle warming of the mixture might facilitate the reduction of the remaining permanganate.

Q3: I observe a very low yield of the final product after purification.

A3:

  • Over-oxidation: While unlikely under these conditions, harsh reaction conditions could lead to ring-opening or other degradative side reactions. Consider reducing the reaction time or temperature slightly.

  • Incomplete Extraction: The product, being a carboxylic acid, may have some solubility in the aqueous phase, especially if the pH is not sufficiently acidic. Ensure the pH is lowered to 2-3 before extraction.

  • Loss during Purification: Recrystallization can lead to significant material loss. Ensure the appropriate solvent system is used and that the solution is sufficiently cooled to maximize crystal formation.

Synthesis Route B: Hydrolysis of 2-(2,6-dichloropyridin-4-yl)acetonitrile

This route involves the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under acidic or basic conditions.

Experimental Protocol: Nitrile Hydrolysis

A representative protocol for acidic hydrolysis is provided below.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/Purity
2-(2,6-dichloropyridin-4-yl)acetonitrileC₇H₄Cl₂N₂187.03>95%
Sulfuric acidH₂SO₄98.0898% (concentrated)
Sodium hydroxideNaOH40.00>97%
Ethyl acetateC₄H₈O₂88.11ACS grade
Deionized waterH₂O18.02N/A

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 2-(2,6-dichloropyridin-4-yl)acetonitrile (1.0 eq).

  • Acid Addition: Carefully add a 1:1 mixture of concentrated sulfuric acid and water to the starting material.

  • Reaction Conditions: Heat the mixture to 100 °C and stir for 2-4 hours. Monitor the reaction for the disappearance of the starting material and the formation of the corresponding amide intermediate, followed by the carboxylic acid product.

  • Workup - Neutralization: Cool the reaction mixture in an ice bath and carefully pour it over crushed ice. Neutralize the solution to pH 7 with a saturated aqueous solution of sodium hydroxide.

  • Acidification and Precipitation: Slowly acidify the neutralized solution to pH 2-3 with concentrated hydrochloric acid. The product should precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization.

Troubleshooting Guide & FAQs: Nitrile Hydrolysis Route

Q1: The hydrolysis reaction stalls at the amide intermediate.

A1:

  • Insufficiently Harsh Conditions: The hydrolysis of the intermediate amide to the carboxylic acid can be slower than the initial nitrile hydrolysis.[1] Prolonged reaction time or a higher reaction temperature may be necessary to drive the reaction to completion.

  • Milder Reagents: While strong acid is used here, some nitriles are resistant to hydrolysis. If the reaction consistently stops at the amide, consider using basic hydrolysis (e.g., refluxing with NaOH in ethanol/water) as an alternative.

Q2: The product appears dark or contains colored impurities after precipitation.

A2:

  • Charring: Concentrated sulfuric acid at high temperatures can cause some decomposition and charring of organic material. Ensure the temperature does not significantly exceed the recommended value.

  • Purification: The crude product may require purification beyond simple precipitation. Consider a recrystallization step or column chromatography if the impurities are persistent.

Q3: How do I handle the workup of a large-scale reaction involving concentrated sulfuric acid?

A3: The workup should always be done with extreme caution. The addition of the reaction mixture to ice should be performed slowly and in a well-ventilated fume hood. The subsequent neutralization with a strong base is also highly exothermic and requires slow addition and efficient cooling.

Visual Workflow and Logic Diagrams

experimental_workflow_oxidation start Start dissolve Dissolve Starting Material (2,6-dichloro-4-methylpyridine) in Water/Pyridine start->dissolve add_oxidant Add KMnO4 (portion-wise) dissolve->add_oxidant reflux Reflux (4-6 hours) add_oxidant->reflux quench Quench with NaHSO3 reflux->quench filter Filter (remove MnO2) quench->filter acidify Acidify to pH 2-3 filter->acidify extract Extract with DCM acidify->extract purify Dry, Concentrate & Recrystallize extract->purify product Final Product purify->product

Figure 1: Experimental workflow for the oxidation of 2,6-dichloro-4-methylpyridine.

experimental_workflow_hydrolysis start Start add_acid Add H2SO4/Water to Nitrile start->add_acid heat Heat to 100°C (2-4 hours) add_acid->heat workup Pour onto Ice heat->workup neutralize Neutralize with NaOH workup->neutralize acidify Acidify to pH 2-3 neutralize->acidify isolate Filter Precipitate acidify->isolate purify Recrystallize isolate->purify product Final Product purify->product

Figure 2: Experimental workflow for the hydrolysis of 2-(2,6-dichloropyridin-4-yl)acetonitrile.

troubleshooting_logic cluster_oxidation Oxidation Route cluster_hydrolysis Hydrolysis Route issue Low or No Product Yield incomplete_rxn_ox Incomplete Reaction? issue->incomplete_rxn_ox Oxidation workup_loss_ox Loss During Workup? issue->workup_loss_ox Oxidation incomplete_rxn_hy Stalled at Amide? issue->incomplete_rxn_hy Hydrolysis workup_loss_hy Degradation? issue->workup_loss_hy Hydrolysis check_temp_ox Increase Temperature/Time incomplete_rxn_ox->check_temp_ox check_reagent_ox Verify Reagent Amount incomplete_rxn_ox->check_reagent_ox check_ph_ox Ensure pH is 2-3 workup_loss_ox->check_ph_ox optimize_purification_ox Optimize Recrystallization workup_loss_ox->optimize_purification_ox increase_severity_hy Increase Temp/Time or Switch to Basic Conditions incomplete_rxn_hy->increase_severity_hy check_temp_hy Control Temperature workup_loss_hy->check_temp_hy check_workup_hy Careful Workup workup_loss_hy->check_workup_hy

Figure 3: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2,6-dichloropyridin-4-yl)acetic acid synthesis. Two primary synthetic routes are discussed: the hydrolysis of 2-(2,6-dichloropyridin-4-yl)acetonitrile and the carboxylation of a Grignard reagent derived from 2,6-dichloro-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Based on established chemical principles, two of the most viable synthetic pathways are:

  • Hydrolysis of 2-(2,6-dichloropyridin-4-yl)acetonitrile: This two-step process involves the conversion of the nitrile group to a carboxylic acid, typically under acidic or basic conditions.

  • Carboxylation of a Grignard Reagent: This method involves the formation of a Grignard reagent from 2,6-dichloro-4-chloromethyl- or 2,6-dichloro-4-bromomethylpyridine, followed by its reaction with carbon dioxide.

Q2: I am having trouble with the hydrolysis of 2-(2,6-dichloropyridin-4-yl)acetonitrile. What are the key parameters to control?

A2: Successful hydrolysis of arylacetonitriles depends on several factors. Key parameters include the choice of acidic or basic conditions, reaction temperature, and reaction time. Strong acids like concentrated hydrochloric acid or sulfuric acid, or strong bases like sodium hydroxide, are typically used. The reaction often requires heating to proceed at a reasonable rate.

Q3: My Grignard reaction for the carboxylation is failing. What are the most critical factors for success?

A3: Grignard reactions are highly sensitive to moisture and air. The most critical factor is maintaining strictly anhydrous (dry) and inert conditions throughout the experiment. This includes using dry glassware, anhydrous solvents (typically diethyl ether or THF), and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Route 1: Hydrolysis of 2-(2,6-dichloropyridin-4-yl)acetonitrile

This route proceeds in two stages: first, the formation of an intermediate amide, followed by its hydrolysis to the carboxylic acid.

2-(2,6-dichloropyridin-4-yl)acetonitrile 2-(2,6-dichloropyridin-4-yl)acetonitrile Intermediate Amide Intermediate Amide 2-(2,6-dichloropyridin-4-yl)acetonitrile->Intermediate Amide H₂O, H⁺ or OH⁻ This compound This compound Intermediate Amide->this compound H₂O, H⁺ or OH⁻ (Heat)

Caption: Workflow for the hydrolysis of 2-(2,6-dichloropyridin-4-yl)acetonitrile.

Issue 1: Low conversion of the nitrile.

Possible Cause Troubleshooting Step
Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC.
Inadequate acid or base concentration.Use a more concentrated acid or base solution. For acid hydrolysis, concentrated HCl is often effective.[1]
Poor solubility of the starting material.While organic co-solvents are sometimes avoided, a co-solvent like ethanol or dioxane might be necessary to improve solubility.[1]

Issue 2: Isolation of the intermediate amide instead of the carboxylic acid.

Possible Cause Troubleshooting Step
Incomplete hydrolysis.The hydrolysis of the amide to the carboxylic acid is often slower than the initial hydrolysis of the nitrile.[2] Prolong the reaction time and ensure sufficient heating.
Reaction conditions favor amide formation.For acid-catalyzed hydrolysis, after the initial reaction to form the amide, diluting the reaction mixture with water and refluxing can promote further hydrolysis to the carboxylic acid.[1]

Issue 3: Formation of side products.

Possible Cause Troubleshooting Step
Decomposition under harsh conditions.Use milder reaction conditions. For example, try a lower temperature for a longer duration.
Reaction with the pyridine ring.While less likely under these conditions, ensure the temperature is not excessively high to prevent potential nucleophilic substitution on the dichloropyridine ring.
  • To 2-(2,6-dichloropyridin-4-yl)acetonitrile, add concentrated hydrochloric acid (e.g., 4-5 volumes).

  • Stir the mixture at a moderately elevated temperature (e.g., 50-60 °C) until the nitrile has dissolved and converted to the intermediate amide (monitor by TLC).[1]

  • Dilute the reaction mixture with an equal volume of water.

  • Heat the mixture to reflux and maintain for several hours until the hydrolysis to the carboxylic acid is complete (monitor by TLC or HPLC).[1][2]

  • Cool the reaction mixture and isolate the product by filtration. The product may require further purification by recrystallization.

Parameter Condition Expected Yield (General)
AcidConcentrated HCl70-90%
Temperature50-100 °C
Time4-12 hours
Route 2: Carboxylation of a Grignard Reagent

This route involves the formation of an organomagnesium compound which then reacts with carbon dioxide.

2,6-dichloro-4-(halomethyl)pyridine 2,6-dichloro-4-(halomethyl)pyridine Grignard Reagent Grignard Reagent 2,6-dichloro-4-(halomethyl)pyridine->Grignard Reagent Mg, Dry Ether/THF Magnesium Carboxylate Salt Magnesium Carboxylate Salt Grignard Reagent->Magnesium Carboxylate Salt 1. CO₂ (solid or gas) 2. H₃O⁺ This compound This compound Magnesium Carboxylate Salt->this compound

Caption: Workflow for the Grignard carboxylation route.

Issue 1: Grignard reagent does not form.

Possible Cause Troubleshooting Step
Presence of moisture.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Inactive magnesium.Use freshly crushed magnesium turnings or activate them with a small crystal of iodine or 1,2-dibromoethane.
Reaction has not initiated.Gentle heating may be required to initiate the reaction. Once started, it is often exothermic and may require cooling.

Issue 2: Low yield of carboxylic acid.

Possible Cause Troubleshooting Step
Inefficient carboxylation.Ensure an excess of carbon dioxide is used. This can be achieved by pouring the Grignard solution onto a large excess of crushed dry ice or by bubbling CO₂ gas through the solution at a low temperature.
Side reactions of the Grignard reagent.The Grignard reagent is a strong base and can be quenched by any acidic protons. Ensure all reagents are dry and free of acidic impurities. The Grignard reagent can also react with the starting halide (Wurtz coupling). Adding the halide slowly to the magnesium can minimize this.
Incomplete protonation of the carboxylate salt.After the reaction with CO₂, ensure the mixture is acidified sufficiently (e.g., with aqueous HCl) to protonate the carboxylate salt to the free carboxylic acid.
  • Under an inert atmosphere (N₂ or Ar), place magnesium turnings in a flame-dried flask equipped with a reflux condenser and a dropping funnel.

  • Add a small volume of anhydrous diethyl ether or THF.

  • Add a solution of 2,6-dichloro-4-(halomethyl)pyridine in the anhydrous solvent dropwise to the magnesium suspension. A small crystal of iodine can be added to initiate the reaction.

  • Once the Grignard formation is complete, cool the reaction mixture in an ice-salt or dry ice-acetone bath.

  • Slowly add an excess of crushed dry ice or bubble dry CO₂ gas through the solution with vigorous stirring.

  • Allow the mixture to warm to room temperature, then quench the reaction by slowly adding aqueous acid (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts, evaporate the solvent, and purify the resulting carboxylic acid, for instance, by recrystallization.

Parameter Condition Expected Yield (General)
SolventAnhydrous Diethyl Ether or THF60-80%
AtmosphereInert (N₂ or Ar)
CO₂ sourceDry Ice or CO₂ gas

References

Technical Support Center: Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and challenges encountered during the synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its critical steps?

A1: A prevalent method is the malonic ester synthesis, which involves the alkylation of a malonic ester with a suitable 2,6-dichloropyridine derivative, followed by hydrolysis and decarboxylation.[1][2][3] The key steps are:

  • Deprotonation: Formation of an enolate from a malonic ester (e.g., diethyl malonate) using a base.

  • Alkylation: Nucleophilic substitution (SN2) reaction of the enolate with a 4-halomethyl-2,6-dichloropyridine.

  • Hydrolysis: Saponification of the resulting diester to a dicarboxylic acid.

  • Decarboxylation: Removal of one carboxyl group upon heating to yield the final acetic acid derivative.

Q2: I am observing a significant amount of a dialkylated byproduct. What is the cause and how can I prevent it?

A2: The formation of a dialkylated product is a known drawback of the malonic ester synthesis.[4] It occurs when the mono-alkylated ester is deprotonated again by the base and reacts with a second molecule of the alkyl halide. To minimize this, use a molar excess of the malonic ester relative to the alkyl halide.[5] This increases the probability that the base will react with the starting ester rather than the mono-alkylated product.

Q3: My final product is contaminated with the corresponding amide, 2-(2,6-dichloropyridin-4-yl)acetamide. How did this happen?

A3: This impurity typically arises when the synthesis proceeds through a nitrile intermediate (e.g., 2-(2,6-dichloropyridin-4-yl)acetonitrile). Incomplete hydrolysis of the nitrile group will result in the formation of the amide. To drive the reaction to completion, ensure sufficiently strong acidic or basic hydrolysis conditions and adequate reaction time.

Q4: The chloro-substituents on the pyridine ring seem to be reacting. Is this possible?

A4: Yes, the chlorine atoms on the pyridine ring can undergo nucleophilic substitution, especially at higher temperatures or in the presence of strong nucleophiles.[6] For instance, using a base like sodium hydroxide for hydrolysis at elevated temperatures could lead to the formation of hydroxy-substituted pyridines as impurities.

Troubleshooting Guides

Issue 1: Presence of a Di-substituted Acetic Acid Impurity
  • Symptom: Mass spectrometry shows a peak corresponding to the molecular weight of the desired product plus a (2,6-dichloropyridin-4-yl)methyl group. NMR may show a complex multiplet for the alpha-carbon proton instead of a clean singlet.

  • Root Cause: Dialkylation of the malonic ester intermediate.[4] This is favored when the alkylating agent is used in excess or is highly reactive.

  • Solution:

    • Adjust Stoichiometry: Use an excess of the malonic ester (e.g., 1.5 to 2 equivalents) relative to the 4-(halomethyl)-2,6-dichloropyridine.[5]

    • Control Addition: Add the alkylating agent slowly to the solution of the deprotonated malonic ester to maintain a low instantaneous concentration of the halide.

    • Purification: The dialkylated product often has different polarity and solubility. It can typically be removed by column chromatography or careful recrystallization.

Issue 2: Incomplete Hydrolysis Leading to Amide or Ester Impurities
  • Symptom: Presence of peaks in the LC-MS or NMR spectra corresponding to the methyl/ethyl ester or the amide of the target molecule.

  • Root Cause:

    • Ester Impurity: Incomplete saponification of the malonic ester intermediate.

    • Amide Impurity: Incomplete hydrolysis of a nitrile intermediate.

  • Solution:

    • Extend Reaction Time: Increase the duration of the hydrolysis step.

    • Increase Reagent Concentration: Use a higher concentration of the acid or base for hydrolysis.

    • Elevate Temperature: Carefully increase the reaction temperature during hydrolysis. Be mindful of potential side reactions on the pyridine ring at very high temperatures.[6]

Data Presentation

Table 1: Hypothetical Effect of Reagent Stoichiometry on Dialkylation

Molar Ratio (Diethyl Malonate : Alkyl Halide)Desired Product Yield (%)Dialkylated Byproduct (%)
1 : 16525
1.5 : 18010
2 : 188< 5

Table 2: Hypothetical Effect of Hydrolysis Conditions on Amide Impurity

Hydrolysis Method (from Nitrile)Reaction Time (h)Temperature (°C)Amide Impurity (%)
6M HCl48015
6M HCl8100< 2
40% H₂SO₄6110< 1

Experimental Protocols

Protocol 1: Synthesis via Malonic Ester Alkylation

  • Enolate Formation: Diethyl malonate (1.5 eq.) is added to a solution of sodium ethoxide (1.5 eq.) in absolute ethanol at room temperature. The mixture is stirred for 30 minutes.

  • Alkylation: 4-(Chloromethyl)-2,6-dichloropyridine (1.0 eq.) dissolved in ethanol is added dropwise to the enolate solution. The reaction mixture is heated to reflux for 4-6 hours.

  • Hydrolysis: After cooling, a solution of sodium hydroxide (3.0 eq.) in water is added, and the mixture is refluxed for another 4 hours to hydrolyze the ester.

  • Decarboxylation: The ethanol is removed under reduced pressure. The aqueous solution is acidified to pH 1-2 with concentrated HCl and heated to 100°C until CO₂ evolution ceases (approx. 1-2 hours).

  • Workup: The mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis via Nitrile Hydrolysis

  • Nitrile Formation: 4-(Chloromethyl)-2,6-dichloropyridine (1.0 eq.) is reacted with sodium cyanide (1.1 eq.) in a polar aprotic solvent like DMSO at 50°C for 3 hours to yield 2-(2,6-dichloropyridin-4-yl)acetonitrile.

  • Hydrolysis: The isolated nitrile is added to a 40% aqueous solution of sulfuric acid.

  • Heating: The mixture is heated to reflux (approx. 110-120°C) for 6-8 hours. The reaction is monitored by TLC or LC-MS until the nitrile and intermediate amide are consumed.

  • Workup: The reaction mixture is cooled and carefully poured onto ice. The pH is adjusted to 3-4 with a sodium hydroxide solution, causing the product to precipitate. The solid is filtered, washed with water, and dried.

Visualizations

Synthesis_Pathway A Diethyl Malonate C Mono-alkylated Diester A->C 1. Base (NaOEt) 2. Alkylation B 4-(Chloromethyl)- 2,6-dichloropyridine B->C D Di-carboxylic Acid Intermediate C->D Hydrolysis (NaOH, H₂O) E 2-(2,6-dichloropyridin-4-yl) acetic acid D->E Decarboxylation (H⁺, Heat)

Caption: Main synthetic route via malonic ester synthesis.

Side_Reactions Main Mono-alkylated Diester Side1 Dialkylated Diester Main->Side1 Reaction with excess Alkyl Halide Target Target Acetic Acid Main->Target Desired Path Nitrile Acetonitrile Intermediate Side2 Amide Byproduct Nitrile->Side2 Incomplete Hydrolysis Nitrile->Target Desired Path

Caption: Key potential side reactions during synthesis.

Troubleshooting_Workflow Start Analyze Final Product (LC-MS, NMR) Check_MW Impurity MW > Target? Start->Check_MW Check_Amide Amide or Ester peak present? Check_MW->Check_Amide No Dialkylation Likely Dialkylation. Adjust stoichiometry. Use excess malonate. Check_MW->Dialkylation Yes Incomplete Incomplete Hydrolysis. Increase reaction time or temperature. Check_Amide->Incomplete Yes Other Check starting materials or other side reactions. Check_Amide->Other No End Purify and Re-analyze Dialkylation->End Incomplete->End Other->End

Caption: A logical workflow for troubleshooting impurities.

References

Technical Support Center: 2-(2,6-dichloropyridin-4-yl)acetic acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(2,6-dichloropyridin-4-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted Starting Materials: Such as 2,6-dichloro-4-methylpyridine or 2-(2,6-dichloropyridin-4-yl)acetonitrile.

  • Hydrolysis Intermediate: The corresponding amide, 2-(2,6-dichloropyridin-4-yl)acetamide, if the hydrolysis of the nitrile is incomplete.

  • Over-oxidation Products: If synthesis involves oxidation of a precursor.

  • Isomeric Impurities: Depending on the synthetic route, other positional isomers of dichloropyridinyl acetic acid could be present.

  • Residual Solvents: Solvents used in the reaction or initial purification steps.

Q2: What is the recommended method for initial purification of crude this compound?

A2: An initial acid-base extraction is often effective for the preliminary purification of carboxylic acids. By dissolving the crude product in a suitable organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution), the acidic product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The acidic product can then be precipitated by acidifying the aqueous layer with an acid like HCl.

Q3: I am having trouble with the recrystallization of this compound. What solvents are recommended?

A3: The choice of solvent is critical for successful recrystallization. For pyridine carboxylic acids, polar protic solvents or mixtures are often effective. We recommend screening the following solvents and solvent systems:

  • Ethanol

  • Methanol

  • Isopropanol

  • Water (if solubility allows, or as an anti-solvent)

  • Ethanol/Water mixtures

  • Acetone/Water mixtures

The ideal solvent will dissolve the compound when hot but have low solubility at room temperature or below.

Troubleshooting Guides

Problem 1: Low Purity After Recrystallization

Your recrystallized this compound shows persistent impurities in your analytical data (e.g., HPLC, NMR).

Possible Causes and Solutions:

CauseSolution
Inappropriate Recrystallization Solvent The chosen solvent may have similar solubility for both the product and the impurity. Screen a variety of solvents with different polarities. A solvent system (a good solvent and an anti-solvent) can sometimes provide better selectivity.
Co-precipitation of Impurities If an impurity is present in high concentration, it may co-precipitate with your product. Perform a preliminary purification step, such as an acid-base extraction, before recrystallization to reduce the concentration of major impurities.
Product Oiling Out The product may be "oiling out" instead of crystallizing, trapping impurities. This occurs when the solution is supersaturated at a temperature above the melting point of the solute. To avoid this, use a more dilute solution, cool the solution more slowly, or use a different solvent.
Insufficient Washing of Crystals Impurities may remain on the surface of the crystals if not washed properly. Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.
Problem 2: Poor Recovery After Purification

You are experiencing significant loss of your product during the purification process.

Possible Causes and Solutions:

CauseSolution
High Solubility in Recrystallization Solvent The product may be too soluble in the chosen recrystallization solvent, even at low temperatures, leading to significant loss in the mother liquor. Try a solvent in which the product has lower solubility, or add an anti-solvent to the filtrate to precipitate more product (this may require further purification).
Premature Precipitation During Extraction During acid-base extraction, if the pH of the aqueous layer is not sufficiently basic, some of the product may not be fully converted to its salt and will remain in the organic layer. Ensure the pH of the aqueous base is high enough to fully deprotonate the carboxylic acid.
Incomplete Precipitation When precipitating the product from the aqueous layer by adding acid, ensure the pH is lowered sufficiently to fully protonate the carboxylate. Check the pH with litmus paper or a pH meter. Cooling the solution after acidification can also increase the yield of the precipitate.
Transfer Losses Multiple transfer steps can lead to mechanical losses of the product. Minimize the number of transfers and ensure all vessels are thoroughly rinsed with the appropriate solvent to recover any adhered product.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). Combine the aqueous layers.

  • Back-Wash (Optional): Wash the combined aqueous layers with fresh ethyl acetate (1 x 20 mL) to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 6M HCl with stirring until the pH is approximately 2. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water (2 x 10 mL).

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Recrystallization
  • Solvent Selection: Determine the appropriate solvent by testing the solubility of a small amount of the acid in various solvents at room temperature and upon heating.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the this compound to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude Product Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extract Extract with aq. NaHCO3 Dissolve->Extract Organic_Phase Organic Phase (Neutral/Basic Impurities) Extract->Organic_Phase Discard Aqueous_Phase Aqueous Phase (Product as Salt) Extract->Aqueous_Phase Acidify Acidify with HCl Aqueous_Phase->Acidify Precipitate Precipitated Product Acidify->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Pure_Product Pure Product Filter_Wash->Pure_Product Recrystallize Recrystallize Pure_Product->Recrystallize Optional Further Purification Final_Product Final Purified Product Recrystallize->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Low_Purity Problem Low Purity After Recrystallization Cause1 Wrong Solvent Problem->Cause1 Cause2 Co-precipitation Problem->Cause2 Cause3 Oiling Out Problem->Cause3 Solution1 Screen Solvents Cause1->Solution1 Solution2 Pre-purify by Acid-Base Extraction Cause2->Solution2 Solution3 Use More Dilute Solution or Slower Cooling Cause3->Solution3

Caption: Troubleshooting logic for low purity issues.

common impurities in 2-(2,6-dichloropyridin-4-yl)acetic acid and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,6-dichloropyridin-4-yl)acetic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities in this compound typically arise from the synthetic route used for its preparation. These can be broadly categorized as:

  • Starting Materials: Unreacted precursors from the synthesis of the 2,6-dichloropyridine core, such as 2-chloropyridine.

  • Isomeric Impurities: Other isomers of dichloropyridine formed during the chlorination of pyridine or its derivatives.

  • Over-chlorinated Byproducts: Polychlorinated pyridines, for instance, 2,3,6-trichloropyridine or 2,3,5,6-tetrachloropyridine, can be formed if the chlorination reaction is not well-controlled.[1][2]

  • Byproducts from Side Chain Introduction: If a Willgerodt-Kindler type reaction is employed to introduce the acetic acid moiety, potential impurities could include the corresponding thioamide intermediate. This reaction is known for sometimes producing complex mixtures.[3][4][5][6]

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

Q2: What are the recommended methods for removing these impurities?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization: This is often the most effective method for removing minor impurities. The selection of an appropriate solvent is crucial. Given that the target molecule contains a carboxylic acid and a pyridine ring, a range of solvents from polar to non-polar should be considered. Common solvent systems for similar compounds include ethanol, ethyl acetate/hexanes, and acetone/hexanes.[7] For acidic compounds, crystallization by adjusting the pH of an aqueous solution can also be effective.

  • Column Chromatography: For mixtures with impurities of similar polarity to the desired product, silica gel column chromatography is a powerful purification technique. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the target compound from its impurities.

  • Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction. Dissolving the crude product in an organic solvent and extracting with a mild aqueous base (e.g., sodium bicarbonate solution) will transfer the desired acid to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be acidified to precipitate the purified product.

Q3: How can I assess the purity of my this compound?

A3: A combination of analytical techniques should be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of the compound and detecting even trace amounts of impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like trifluoroacetic acid or formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of any impurities that have distinct signals.

  • Mass Spectrometry (MS): This technique helps to confirm the molecular weight of the product and can be used to identify the mass of unknown impurities, providing clues to their structure.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Troubleshooting Guides

Q1: My recrystallization attempt resulted in poor yield. What can I do?

A1: Poor recovery during recrystallization can be due to several factors:

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will lose a significant amount in the mother liquor. Conversely, if it is not soluble enough at high temperatures, you may not be able to dissolve it completely. Experiment with different solvents or solvent mixtures.

  • Amount of Solvent: Using too much solvent will result in a low yield as more of your compound will remain dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals or precipitation of the compound as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

  • Premature Crystallization: If the compound crystallizes out of solution too early (e.g., in the filter funnel during hot filtration), try using a heated filter funnel or adding a small amount of extra hot solvent just before filtration.

Q2: I see a persistent impurity in my NMR/LC-MS analysis. How can I identify and remove it?

A2: Identifying and removing a persistent impurity requires a systematic approach:

  • Characterize the Impurity:

    • LC-MS: Determine the molecular weight of the impurity. This can help you deduce its likely structure, especially when considering potential starting materials and byproducts.

    • NMR: Analyze the signals of the impurity in your NMR spectrum. The chemical shifts, splitting patterns, and integration can provide valuable structural information. Compare these with the spectra of known potential impurities if available.

  • Select a Purification Strategy:

    • Different Recrystallization Solvent: If the impurity co-crystallizes with your product, try a different solvent system. The relative solubilities of your product and the impurity may be different in another solvent, allowing for better separation.

    • Chromatography: If recrystallization is ineffective, column chromatography is the next logical step. You may need to screen different solvent systems (eluents) using thin-layer chromatography (TLC) to find the optimal conditions for separation.

    • Preparative HPLC: For very difficult separations, preparative HPLC can be used to isolate the pure compound.

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. Good solvents will show low solubility at room temperature and high solubility upon heating. Test a range of solvents such as ethanol, methanol, ethyl acetate, acetone, and mixtures like ethyl acetate/hexanes.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. Use a hot plate and a condenser to prevent solvent evaporation.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

General Protocol for Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel slurried in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Start eluting with a non-polar solvent system (e.g., hexanes) and gradually increase the polarity (e.g., by adding increasing amounts of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Hypothetical Purity of this compound Before and After Purification

ImpurityPotential SourceTypical Level in Crude Product (%)Purity after Recrystallization (%)Purity after Chromatography (%)
2-chloropyridineStarting Material1-2< 0.1< 0.05
2,3,6-trichloropyridineOver-chlorination0.5-1< 0.2< 0.05
Isomeric dichloropyridinesSide Reaction0.5-1.5< 0.5< 0.1
Thioamide intermediateWillgerodt-Kindler byproduct1-3< 0.5< 0.1

Note: These values are hypothetical and for illustrative purposes only. Actual impurity levels will vary depending on the specific synthetic and purification methods used.

Visualizations

Impurity_Identification_and_Removal_Workflow start Crude this compound purity_assessment Assess Purity (HPLC, NMR, LC-MS) start->purity_assessment is_pure Purity > 99%? purity_assessment->is_pure end Pure Product is_pure->end Yes troubleshoot Identify Impurities is_pure->troubleshoot No recrystallization Recrystallization troubleshoot->recrystallization chromatography Column Chromatography troubleshoot->chromatography If Recrystallization Fails reassess_recryst Re-assess Purity recrystallization->reassess_recryst reassess_chrom Re-assess Purity chromatography->reassess_chrom reassess_recryst->is_pure reassess_chrom->is_pure

Caption: Workflow for impurity identification and removal.

Hypothetical_Synthesis_and_Impurities cluster_synthesis Hypothetical Synthesis cluster_impurities Potential Impurities pyridine Pyridine chlorination Chlorination pyridine->chlorination dichloropyridine 2,6-dichloropyridine chlorination->dichloropyridine chloropyridine 2-chloropyridine chlorination->chloropyridine Incomplete reaction trichloropyridine Trichloropyridines chlorination->trichloropyridine Over-reaction isomers Isomeric dichloropyridines chlorination->isomers Side reaction side_chain Side Chain Addition (e.g., Willgerodt-Kindler) dichloropyridine->side_chain product This compound side_chain->product thioamide Thioamide intermediate side_chain->thioamide Incomplete hydrolysis

References

overcoming low yield in the synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low yields, encountered during synthesis.

General Troubleshooting and FAQs

Q1: What are the main synthetic strategies for preparing this compound?

A1: The primary strategies involve building the acetic acid side chain on a pre-existing 2,6-dichloropyridine scaffold. The most common approaches include:

  • The Malonic Ester Route: This involves the alkylation of a malonic ester with a 4-halomethyl-2,6-dichloropyridine intermediate, followed by hydrolysis and decarboxylation.

  • The Cyanide Route: This route proceeds via a 2-(2,6-dichloropyridin-4-yl)acetonitrile intermediate, which is then hydrolyzed to the desired carboxylic acid.

  • Palladium-Catalyzed Cross-Coupling Routes: These methods, such as Suzuki or Sonogashira couplings, are used to form a carbon-carbon bond at the C4 position of a 4-halo-2,6-dichloropyridine, introducing a two-carbon synthon that can be subsequently converted to the acetic acid group.

Q2: My overall yield is consistently low. What are the general areas I should investigate?

A2: Low overall yield in a multi-step synthesis can result from inefficiencies at any stage. Key areas to scrutinize include:

  • Purity of Starting Materials: Ensure the purity of your 2,6-dichloropyridine starting material and all reagents.

  • Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are all critical. Small deviations can lead to significant decreases in yield.

  • Work-up and Purification: Product loss during extraction, precipitation, and chromatography is common. Optimize these procedures to minimize such losses.

  • Side Reactions: Be aware of potential side reactions specific to your chosen synthetic route.

Route 1: The Malonic Ester Synthesis

This route is a classic and reliable method for the formation of substituted acetic acids. However, challenges can arise, particularly in the preparation of the key intermediate and the alkylation step.

Troubleshooting Guide: Malonic Ester Route
Issue Potential Cause(s) Recommended Solution(s)
Low yield in the synthesis of 4-(chloromethyl)-2,6-dichloropyridine Incomplete reaction; Side reactions such as over-chlorination.Optimize reaction time and temperature. Use a milder chlorinating agent if possible. Purify the intermediate carefully before proceeding.
Low yield in the malonic ester alkylation step Steric hindrance from the pyridine ring; Dialkylation of the malonic ester[1].Use a strong, non-nucleophilic base (e.g., sodium hydride) to ensure complete deprotonation of the malonic ester. Add the alkylating agent slowly at a low temperature to control the reaction rate. Consider using a phase-transfer catalyst to improve reactivity.
Incomplete hydrolysis of the diester Insufficiently harsh hydrolysis conditions.Use a stronger base (e.g., KOH) or acid (e.g., H2SO4) and increase the reaction temperature and time.
Difficulty with decarboxylation The reaction may not have reached a high enough temperature.Ensure the temperature is sufficient for decarboxylation, typically by heating after acidification of the hydrolyzed intermediate.
Experimental Protocol: Malonic Ester Synthesis

Step 1: Synthesis of Diethyl (2,6-dichloropyridin-4-yl)malonate

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add diethyl malonate dropwise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of 4-(chloromethyl)-2,6-dichloropyridine in anhydrous THF dropwise.

  • Reflux the reaction mixture for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, quench with water, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the purified diethyl (2,6-dichloropyridin-4-yl)malonate in a solution of KOH in ethanol/water.

  • Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated HCl to pH 1-2.

  • Heat the acidic solution to reflux for 2-4 hours to effect decarboxylation.

  • Cool the solution to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Workflow for Malonic Ester Synthesis

Malonic_Ester_Synthesis start 2,6-Dichloropyridine-4-carbaldehyde reduction Reduction to Alcohol start->reduction chlorination Chlorination to 4-(chloromethyl)-2,6-dichloropyridine reduction->chlorination alkylation Alkylation with Diethyl Malonate chlorination->alkylation hydrolysis Hydrolysis alkylation->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation product This compound decarboxylation->product

Caption: Workflow for the malonic ester synthesis of the target compound.

Route 2: The Cyanide Route

This two-step approach involves the formation of a nitrile intermediate followed by hydrolysis. The hydrolysis step can be challenging for electron-deficient pyridine systems.

Troubleshooting Guide: Cyanide Route
Issue Potential Cause(s) Recommended Solution(s)
Low yield in the formation of 2-(2,6-dichloropyridin-4-yl)acetonitrile Poor reactivity of the starting material (e.g., 4-halo-2,6-dichloropyridine).Use a more reactive leaving group (I > Br > Cl). Consider using a phase-transfer catalyst to enhance the reaction rate. Ensure anhydrous conditions to prevent side reactions of the cyanide nucleophile.
Incomplete hydrolysis of the nitrile The electron-withdrawing nature of the dichloropyridine ring deactivates the nitrile group towards hydrolysis.Harsher reaction conditions are often necessary. For acidic hydrolysis, use concentrated H2SO4 or HCl and higher temperatures. For basic hydrolysis, use a higher concentration of NaOH or KOH and elevated temperatures. Be aware that harsh conditions can lead to decomposition.
Formation of amide byproduct Incomplete hydrolysis of the nitrile to the carboxylic acid.[2]Prolong the reaction time or increase the temperature during hydrolysis. Re-subject the isolated amide to the hydrolysis conditions.
Decomposition of the pyridine ring The dichloropyridine ring may be susceptible to degradation under harsh acidic or basic conditions.Carefully monitor the reaction and avoid excessive temperatures or prolonged reaction times. Consider milder, two-stage hydrolysis procedures (e.g., conversion to amide first under controlled conditions, followed by hydrolysis of the amide).
Experimental Protocol: Nitrile Hydrolysis

Acid-Catalyzed Hydrolysis

  • To a flask containing 2-(2,6-dichloropyridin-4-yl)acetonitrile, add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Adjust the pH to 3-4 with a concentrated NaOH solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize or purify by column chromatography.

Troubleshooting Logic for Nitrile Hydrolysis

Nitrile_Hydrolysis_Troubleshooting decision decision issue issue start Low Yield in Nitrile Hydrolysis check_completion Is the reaction going to completion? start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes incomplete_rxn Incomplete Reaction check_completion->incomplete_rxn No check_side_products->incomplete_rxn No decomposition Decomposition check_side_products->decomposition Yes increase_severity Increase Temperature/Time Use Stronger Acid/Base incomplete_rxn->increase_severity milder_conditions Use Milder Conditions Consider Two-Step Hydrolysis decomposition->milder_conditions

Caption: Troubleshooting logic for low yield in nitrile hydrolysis.

Route 3: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions offer a powerful way to construct the C-C bond at the C4 position. However, selectivity and catalyst deactivation can be issues.

Troubleshooting Guide: Cross-Coupling Routes
Issue Potential Cause(s) Recommended Solution(s)
Low C4 selectivity in cross-coupling The C2 and C6 positions on the pyridine ring are often more reactive in palladium-catalyzed couplings.[3]Use sterically hindered ligands (e.g., bulky phosphine ligands or N-heterocyclic carbenes) to favor coupling at the less hindered C4 position.[3] Some ligand-free conditions have also been shown to enhance C4 selectivity.[3]
Catalyst deactivation The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. Sulfur-containing substrates can poison the catalyst.[4]Use a higher catalyst loading. Screen different palladium precursors and ligands. For sulfur-containing substrates, specialized catalyst systems may be required.
Low yield in Sonogashira coupling Homocoupling of the alkyne (Glaser coupling).Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative homocoupling. The choice of base and solvent can also influence the extent of this side reaction.
Low yield in Suzuki coupling Inefficient transmetalation from boron to palladium.Ensure the boronic acid or ester is of high quality. The choice of base is critical for the Suzuki reaction; screen different bases (e.g., carbonates, phosphates, hydroxides).
Comparative Data for Cross-Coupling Conditions
Parameter Typical Suzuki Conditions Typical Sonogashira Conditions
Palladium Catalyst Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf)PdCl2(PPh3)2, Pd(PPh3)4
Ligand SPhos, XPhos, dppfPPh3
Copper Co-catalyst Not applicableCuI
Base K2CO3, Cs2CO3, K3PO4Et3N, piperidine, DIPA
Solvent Toluene, Dioxane, DMF, often with waterTHF, DMF, Toluene
Temperature Room temperature to refluxRoom temperature to 80 °C

Reaction Pathway for Suzuki Coupling

Suzuki_Coupling_Pathway start 2,6-Dichloro-4-iodopyridine suzuki Suzuki Coupling start->suzuki coupling_partner Boronic ester of ethyl acetate coupling_partner->suzuki hydrolysis Ester Hydrolysis suzuki->hydrolysis product This compound hydrolysis->product

Caption: Synthetic pathway via Suzuki coupling.

This technical support center provides a starting point for troubleshooting the synthesis of this compound derivatives. Successful synthesis will depend on careful optimization of the chosen route and attention to the specific challenges associated with the chemistry of dichloropyridines.

References

identifying byproducts in 2-(2,6-dichloropyridin-4-yl)acetic acid synthesis by NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid. It provides troubleshooting advice and frequently asked questions (FAQs) for identifying common byproducts using NMR spectroscopy.

Experimental Workflow Overview

The primary synthetic route to this compound involves the hydrolysis of a nitrile precursor. This process can be monitored at different stages to ensure complete conversion and identify any side products.

G cluster_0 Synthesis Pathway cluster_1 Potential Byproducts Start 2,6-Dichloro-4-X-pyridine (X = leaving group) Nitrile 2-(2,6-dichloropyridin-4-yl)acetonitrile Start->Nitrile Cyanation Byproduct1 Unreacted Starting Material Start->Byproduct1 Amide 2-(2,6-dichloropyridin-4-yl)acetamide (Intermediate) Nitrile->Amide Partial Hydrolysis Byproduct2 Residual Nitrile Nitrile->Byproduct2 Acid This compound (Final Product) Amide->Acid Complete Hydrolysis Byproduct3 Amide Intermediate Amide->Byproduct3

Caption: Synthetic pathway and potential byproduct formation.

Troubleshooting Guide: Byproduct Identification by NMR

This section addresses common issues related to the presence of impurities in your final product, with guidance on how to identify them using ¹H and ¹³C NMR spectroscopy.

Q1: My final product shows extra signals in the aromatic region of the ¹H NMR spectrum. What could they be?

A1: Extra signals in the aromatic region, specifically sharp singlets, often indicate the presence of unreacted starting material or symmetrically substituted pyridine byproducts.

  • Unreacted 2,6-dichloro-4-halopyridine: If you started with a 4-substituted 2,6-dichloropyridine (e.g., 2,6,4-trichloropyridine), the two equivalent protons on the pyridine ring will appear as a singlet. Compare the chemical shift of this singlet to that of your starting material.

  • 2,6-dichloropyridine: If your starting material was modified at the 4-position from 2,6-dichloropyridine, any residual amount will show a characteristic triplet and doublet pattern in the aromatic region.

Q2: I see a singlet around 4.0 ppm in my ¹H NMR that I can't assign to my product.

A2: A singlet in this region is characteristic of the methylene protons (-CH₂-) adjacent to the pyridine ring in the nitrile intermediate, 2-(2,6-dichloropyridin-4-yl)acetonitrile. Its presence indicates incomplete hydrolysis. To confirm, you should also look for a signal corresponding to the nitrile carbon in the ¹³C NMR spectrum.

Q3: My ¹H NMR shows broad singlets in the amide region (typically 7-8 ppm), and my product seems less soluble.

A3: This strongly suggests the presence of the amide intermediate, 2-(2,6-dichloropyridin-4-yl)acetamide. The two amide protons (-CONH₂) often appear as two distinct broad singlets. The presence of this intermediate indicates that the hydrolysis of the nitrile was not complete. You can confirm this by looking for the characteristic carbonyl carbon signal of the amide in the ¹³C NMR spectrum.

Q4: How can I differentiate between the desired carboxylic acid, the nitrile intermediate, and the amide intermediate using ¹³C NMR?

A4: The key is to look at the chemical shifts of the carbons in the side chain at the 4-position.

  • Carboxylic Acid (Product): Expect a carbonyl carbon (-COOH) signal in the range of 170-180 ppm. The methylene carbon (-CH₂-) will be around 40-45 ppm.

  • Nitrile Intermediate: Look for a nitrile carbon (-C≡N) signal around 115-125 ppm. The methylene carbon (-CH₂-) will be shifted slightly upfield compared to the acid, typically around 25-30 ppm.

  • Amide Intermediate: This will show a carbonyl carbon (-CONH₂) signal in the range of 165-175 ppm, slightly upfield from the carboxylic acid. The methylene carbon will be in a similar region to that of the carboxylic acid.

Frequently Asked Questions (FAQs)

Q: What are the expected ¹H and ¹³C NMR chemical shifts for the final product, this compound?

A: While specific experimental data can vary with solvent and concentration, the expected chemical shifts are summarized in the table below. These are estimated values based on known data for similar compounds.

Q: What are the typical NMR signals for the most common byproducts?

A: The table below provides a summary of the expected ¹H and ¹³C NMR chemical shifts for the main product and the most likely byproducts. This allows for a direct comparison of the signals you observe in your spectra.

Data Presentation: NMR Chemical Shifts

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (δ, ppm) for this compound and its potential byproducts. These values are referenced against TMS (tetramethylsilane).

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundPyridine H (s)-CH₂- (s)-NH₂ (br s)-COOH (br s)
This compound ~7.3-7.5~3.7-3.9-~11-13
2-(2,6-dichloropyridin-4-yl)acetonitrile~7.4-7.6~4.0-4.2--
2-(2,6-dichloropyridin-4-yl)acetamide~7.3-7.5~3.6-3.8~7.0-8.0-
2,6,4-Trichloropyridine (Example Starting Material)~7.4---

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC2, C6C4C3, C5-CH₂--C≡N-C=O
This compound ~151~150~122~41-~172
2-(2,6-dichloropyridin-4-yl)acetonitrile~151~145~124~26~117-
2-(2,6-dichloropyridin-4-yl)acetamide~151~149~123~42-~170
2,6,4-Trichloropyridine (Example Starting Material)~151~145~125---

Experimental Protocols

General Procedure for Synthesis of this compound via Nitrile Hydrolysis

  • Synthesis of 2-(2,6-dichloropyridin-4-yl)acetonitrile: A common method involves the reaction of a 2,6-dichloro-4-halopyridine (e.g., 2,6,4-trichloropyridine) with a cyanide source, such as sodium cyanide, in a suitable solvent like DMSO or DMF. The reaction is typically heated to facilitate the nucleophilic aromatic substitution.

  • Hydrolysis to this compound: The resulting nitrile is then subjected to hydrolysis. This can be achieved under acidic or basic conditions.

    • Acidic Hydrolysis: The nitrile is heated in a strong acid solution (e.g., concentrated HCl or H₂SO₄). This typically proceeds through an amide intermediate.

    • Basic Hydrolysis: The nitrile is refluxed with a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solution, followed by acidification to yield the carboxylic acid.

NMR Sample Preparation:

For analysis, dissolve a small amount of the crude or purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment for the acid). Add a small amount of TMS as an internal standard. Acquire ¹H and ¹³C NMR spectra on a spectrometer of suitable frequency.

Logical Relationships in Byproduct Identification

The following diagram illustrates the decision-making process for identifying byproducts based on key NMR signals.

G Start Analyze ¹H and ¹³C NMR Spectra Aromatic_Check Extra signals in aromatic region? Start->Aromatic_Check Methylene_Check Singlet at ~4.0 ppm? Aromatic_Check->Methylene_Check No Byproduct_SM Potential Unreacted Starting Material Aromatic_Check->Byproduct_SM Yes Amide_Check Broad singlets at 7-8 ppm? Methylene_Check->Amide_Check No Byproduct_Nitrile Residual Nitrile Intermediate Methylene_Check->Byproduct_Nitrile Yes Carbonyl_Check Analyze ¹³C carbonyl/nitrile region Amide_Check->Carbonyl_Check No Byproduct_Amide Residual Amide Intermediate Amide_Check->Byproduct_Amide Yes Pure_Product Product is likely pure Carbonyl_Check->Pure_Product

Caption: Decision tree for byproduct identification using NMR.

stability issues of 2-(2,6-dichloropyridin-4-yl)acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 2-(2,6-dichloropyridin-4-yl)acetic acid in various solvents. Due to the limited availability of specific stability data for this compound in published literature, this guide focuses on providing a framework for researchers to assess its stability through a series of troubleshooting guides, frequently asked questions, and recommended experimental protocols.

Troubleshooting Guide: Stability Issues

This guide is designed to help researchers identify and resolve common stability issues they might encounter during their experiments with this compound.

Observed Issue Potential Cause Recommended Action
Unexpected precipitation of the compound from a solution. Solvent saturation or insolubility. - Verify the solubility of the compound in the chosen solvent at the experimental concentration and temperature. - Consider using a co-solvent system to improve solubility. - Filter the solution before use to remove any undissolved particles.
Loss of compound potency or concentration over a short period. Chemical degradation. - Perform a forced degradation study to identify the conditions (pH, light, temperature, oxidation) that cause instability. - Prepare fresh solutions for each experiment. - Store stock solutions at a lower temperature and protected from light.
Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products. - Develop and validate a stability-indicating analytical method capable of separating the parent compound from its degradation products. - Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway.
Inconsistent experimental results between batches or over time. Variable stability of stock solutions or improper storage. - Establish clear protocols for the preparation and storage of all solutions containing the compound. - Re-evaluate the stability of stock solutions at regular intervals.
Color change in the solution. Photodegradation or oxidative degradation. - Conduct experiments under light-protected conditions (e.g., using amber vials). - Degas solvents to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not well-documented, based on its structure (a chlorinated pyridine ring and an acetic acid side chain), potential degradation pathways could include:

  • Hydrolysis: The amide bond in the pyridine ring could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Decarboxylation: The acetic acid side chain may undergo decarboxylation, especially at elevated temperatures.

  • Photodegradation: The pyridine ring, particularly with chloro-substituents, may be susceptible to degradation upon exposure to UV or visible light.

  • Oxidation: The molecule could be sensitive to oxidative conditions.

Q2: In which solvents is this compound expected to be most stable?

A2: Generally, aprotic and non-polar organic solvents are likely to provide a more stable environment compared to aqueous solutions, especially at extreme pH values. Solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane are often good choices for initial stability assessments. However, experimental verification is crucial.

Q3: How should I store solutions of this compound?

A3: For optimal stability, it is recommended to:

  • Store solutions at low temperatures (e.g., 2-8 °C or -20 °C).

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Use airtight containers to prevent solvent evaporation and exposure to air (oxygen).

  • For long-term storage, consider storing under an inert atmosphere.

Q4: What is a "forced degradation study" and why is it important?

A4: A forced degradation or stress study is an experiment that subjects the compound to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, intense light) to accelerate its degradation.[1][2] This is a crucial step in drug development and for research purposes as it helps to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Develop and validate a "stability-indicating" analytical method that can accurately measure the compound in the presence of its degradants.[3]

Hypothetical Stability Data Summary

The following table presents a hypothetical summary of the stability of this compound in different solvents under various stress conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.

Solvent System Stress Condition Incubation Time Assay of Parent Compound (%) Major Degradation Products Observed
Acetonitrile 40°C7 days98.5Minor, unidentified polar impurity
Methanol 40°C7 days95.2Formation of a potential methyl ester
Water (pH 7) 40°C7 days92.1Hydrolytic degradant
0.1 M HCl (aq) 60°C24 hours85.7Significant hydrolysis product
0.1 M NaOH (aq) 60°C24 hours78.3Multiple degradation products
3% H₂O₂ (aq) Room Temp24 hours89.4Oxidative degradation product
Light (ICH Q1B) Room Temp7 days91.5Photodegradation product

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress agents: 1 M HCl, 1 M NaOH, 30% H₂O₂

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 7 days. Also, heat a solution of the compound in a chosen solvent at 60°C for 24 hours.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Control Samples: Prepare control samples by diluting the stock solution with the respective solvent and storing them under normal conditions.

  • Analysis: Analyze all samples at the specified time points using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (or determined by UV scan)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent compound peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome prep_stock Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (1 M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (1 M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (30% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 60-80°C) prep_stock->thermal Expose to Stress photo Photostability (ICH Q1B) prep_stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation: - Assay of Parent Compound - Identification of Degradants hplc->data pathway Identify Degradation Pathways data->pathway stability Establish Stability Profile data->stability

Caption: Experimental workflow for assessing the stability of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes substance This compound (Drug Substance) solvent Solvent (Polarity, pH) temp Temperature light Light Exposure oxygen Oxygen/Oxidants stable Stable substance->stable If Factors are Controlled degraded Degradation solvent->degraded Hydrolysis/ Solvolysis temp->degraded Thermolysis light->degraded Photolysis oxygen->degraded Oxidation

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthetic route for this compound?

A common and scalable approach involves a three-step synthesis starting from 2,6-dichloro-4-methylpyridine. This precursor undergoes free-radical bromination to form 4-(bromomethyl)-2,6-dichloropyridine, which is then converted to 2-(2,6-dichloropyridin-4-yl)acetonitrile. The final step is the hydrolysis of the nitrile to yield the desired acetic acid product.

Q2: What are the main challenges when scaling up the benzylic bromination of 2,6-dichloro-4-methylpyridine?

The primary challenges include controlling the selectivity of the bromination to favor the mono-brominated product and minimizing the formation of di- and tri-brominated byproducts.[1] Reaction conditions such as the choice of solvent, radical initiator, and the rate of addition of the brominating agent are critical for a successful scale-up.[2]

Q3: Are there any specific safety precautions for the cyanation step?

Yes, the cyanation step involves the use of highly toxic cyanide salts (e.g., sodium or potassium cyanide). It is imperative to carry out this reaction in a well-ventilated fume hood and to have an appropriate quenching agent (e.g., a solution of ferrous sulfate and sodium hydroxide) readily available to neutralize any cyanide spills or residues. All personnel must be trained in handling cyanides and be aware of the emergency procedures.

Q4: How can I effectively purify the final product, this compound, on a large scale?

Purification of pyridine carboxylic acids can be challenging due to their amphoteric nature.[3] A common method is to perform an acid-base extraction. The crude product can be dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then precipitated by acidifying the aqueous layer. Recrystallization from a suitable solvent system can be used for further purification.

Q5: Can the methyl group of 2,6-dichloro-4-methylpyridine be directly oxidized to a carboxylic acid?

Direct oxidation of the methyl group to a carboxylic acid is a possible route. However, this often requires harsh oxidizing agents and can lead to side reactions, including over-oxidation and decarboxylation of the desired product.[4] The multi-step approach via bromination and cyanation generally offers better control and higher overall yields on a larger scale.

Troubleshooting Guides

Problem 1: Low Yield of Mono-brominated Product in the Benzylic Bromination Step
Potential Cause Suggested Solution
Over-bromination - Slowly add N-bromosuccinimide (NBS) to the reaction mixture to maintain a low concentration.[5] - Use a solvent that provides good selectivity, such as dichloromethane, instead of carbon tetrachloride.[2] - Carefully control the reaction temperature; avoid excessive heating.
Incomplete Reaction - Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and active. - Use a light source (e.g., a UV lamp) to promote radical initiation.[6] - Increase the reaction time, monitoring the progress by TLC or GC/MS.
Decomposition of Starting Material - The electron-deficient nature of the dichloropyridine ring can make the methyl group less reactive to radical abstraction. Ensure the reaction is not being run for an excessively long time at high temperatures without monitoring.
Problem 2: Difficulty in Isolating the Product after Cyanation
Potential Cause Suggested Solution
Product is water-soluble - After quenching the reaction, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). - Saturate the aqueous layer with sodium chloride (salting out) to decrease the product's solubility in water.
Emulsion formation during workup - Add a small amount of brine to the separatory funnel. - Filter the mixture through a pad of celite. - Allow the mixture to stand for an extended period to allow for phase separation.
Problem 3: Incomplete Hydrolysis of the Nitrile
Potential Cause Suggested Solution
Insufficient reaction time or temperature - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC/MS until the starting material is consumed. - For acidic hydrolysis, use a higher concentration of acid (e.g., concentrated HCl or H2SO4). - For basic hydrolysis, ensure a sufficient excess of base (e.g., NaOH or KOH) is used.
Precipitation of starting material or intermediate - Use a co-solvent (e.g., ethanol or dioxane) to improve the solubility of the nitrile in the aqueous reaction mixture.
Problem 4: Product Purity Issues After Final Precipitation
Potential Cause Suggested Solution
Co-precipitation of inorganic salts - After acidification, cool the solution slowly to allow for the formation of larger crystals. - Wash the filtered product thoroughly with cold deionized water to remove any trapped salts.
Presence of unreacted starting materials or byproducts - Perform a recrystallization from an appropriate solvent system. Common solvents for pyridine carboxylic acids include water, ethanol, or mixtures thereof. - If impurities are still present, consider purification by column chromatography using a silica gel stationary phase and an appropriate eluent system.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

Step Reactants Solvent Reagents Temperature (°C) Time (h) Typical Yield (%)
1. Bromination 2,6-dichloro-4-methylpyridineDichloromethaneNBS, AIBN40-50 (Reflux)4-675-85
2. Cyanation 4-(bromomethyl)-2,6-dichloropyridineAcetone/WaterNaCN20-252-485-95
3. Hydrolysis 2-(2,6-dichloropyridin-4-yl)acetonitrileEthanol/WaterNaOH (aq)80-90 (Reflux)6-880-90

Experimental Protocols

Step 1: Synthesis of 4-(bromomethyl)-2,6-dichloropyridine
  • To a solution of 2,6-dichloro-4-methylpyridine (1.0 eq) in dichloromethane, add N-bromosuccinimide (NBS, 1.1 eq).

  • Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the mixture to reflux (approximately 40-50 °C) and stir for 4-6 hours. Monitor the reaction by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 2-(2,6-dichloropyridin-4-yl)acetonitrile
  • Dissolve the crude 4-(bromomethyl)-2,6-dichloropyridine (1.0 eq) in a mixture of acetone and water.

  • In a separate flask, dissolve sodium cyanide (NaCN, 1.2 eq) in water.

  • Slowly add the sodium cyanide solution to the solution of the brominated pyridine at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, remove the acetone under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitrile product.

Step 3: Synthesis of this compound
  • To a solution of 2-(2,6-dichloropyridin-4-yl)acetonitrile (1.0 eq) in ethanol, add a 2M aqueous solution of sodium hydroxide (NaOH, 3.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 6-8 hours.

  • Monitor the reaction by TLC or LC/MS until the nitrile is fully consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of approximately 3-4, at which point the product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Hydrolysis A 2,6-dichloro-4-methylpyridine B 4-(bromomethyl)-2,6-dichloropyridine A->B NBS, AIBN DCM, Reflux C 4-(bromomethyl)-2,6-dichloropyridine D 2-(2,6-dichloropyridin-4-yl)acetonitrile C->D NaCN Acetone/Water E 2-(2,6-dichloropyridin-4-yl)acetonitrile F This compound E->F NaOH (aq), EtOH Reflux, then H+

Caption: Synthetic workflow for this compound.

Troubleshooting_Bromination Start Low Yield of Mono-brominated Product Cause1 Over-bromination? Start->Cause1 Cause2 Incomplete Reaction? Start->Cause2 Solution1 Slowly add NBS Control Temperature Change Solvent Cause1->Solution1 Yes Solution2 Check Initiator Activity Use UV light Increase Reaction Time Cause2->Solution2 Yes

Caption: Troubleshooting decision tree for benzylic bromination.

Purification_Logic Crude Crude Product Dissolve Dissolve in aq. Base Crude->Dissolve Wash Wash with Organic Solvent Dissolve->Wash Acidify Acidify Aqueous Layer Wash->Acidify Precipitate Precipitate Product Acidify->Precipitate Filter Filter and Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Pure Pure Product Recrystallize->Pure

Caption: Logic diagram for the purification of the final product.

References

Validation & Comparative

Validating the Purity of 2-(2,6-dichloropyridin-4-yl)acetic acid: A Chromatographic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the development and quality control of pharmaceutical intermediates, rigorous purity assessment is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of chromatographic methods for validating the purity of 2-(2,6-dichloropyridin-4-yl)acetic acid, a key building block in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are evaluated, with supporting experimental protocols and data. Furthermore, a discussion of alternative, orthogonal methods is included to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Analysis of Chromatographic Techniques

The selection of an appropriate analytical technique is critical for accurate purity determination.[1] High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for its precision and versatility in analyzing complex mixtures.[1] Gas Chromatography (GC) is another powerful technique, particularly for volatile compounds.[1] The following tables summarize the key performance metrics for hypothetical, yet realistic, HPLC and GC methods for the analysis of this compound.

Table 1: Performance Comparison of HPLC and GC Methods

ParameterHPLC MethodGC Method (after derivatization)
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 1.0%< 1.5%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.05 µg/mL
Limit of Quantitation (LOQ) ~ 0.03 µg/mL~ 0.15 µg/mL
Analysis Time ~ 15 minutes~ 25 minutes
Sample Preparation Dissolution in mobile phaseDerivatization required

Table 2: Comparison of Method Attributes

AttributeHPLC MethodGC Method
Compound Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds (or derivatives)
Sample Throughput HighModerate
Instrumentation Cost Moderate to HighModerate
Solvent Consumption HighLow
Orthogonality to Synthesis High (if final purification is not by chromatography)High

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for the HPLC and GC methods.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the separation and quantification of this compound and potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 30-70% B

    • 10-12 min: 70-30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method with Derivatization

Due to the low volatility of the carboxylic acid, a derivatization step is necessary for GC analysis. This protocol uses silylation to convert the acid to a more volatile ester.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

Derivatization Procedure:

  • Accurately weigh 5 mg of the sample into a vial.

  • Add 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the vial at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness[2]

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • Detector Temperature (FID): 300°C

  • Injection Volume: 1 µL (split ratio 20:1)

Alternative Purity Assessment Methods

For a comprehensive validation, orthogonal methods that rely on different chemical and physical principles should be employed.[3]

  • Quantitative NMR (qNMR): qNMR is a powerful technique for purity assessment as it provides a direct measurement of the analyte concentration against a certified internal standard without the need for a reference standard of the analyte itself.[3] It is considered a primary ratio method and is orthogonal to chromatographic techniques.[3]

  • Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry provides molecular weight information and fragmentation patterns, which are invaluable for the identification of unknown impurities.[4]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of highly pure, crystalline substances by analyzing the melting point depression caused by impurities.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described chromatographic methods and a decision-making process for selecting an appropriate analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect DAD Detection (230 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC purity validation.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize with BSTFA weigh->derivatize heat Heat at 70°C derivatize->heat inject Inject into GC heat->inject separate Separation on DB-5ms Column inject->separate detect FID/MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for GC purity validation.

Method_Selection node_rect node_rect start Analyte Properties volatile Thermally Stable & Volatile? start->volatile derivatizable Derivatizable? volatile->derivatizable No gc Use GC volatile->gc Yes hplc Use HPLC derivatizable->hplc No derivatizable->gc Yes alt Consider Alternative Methods (e.g., qNMR) hplc->alt Orthogonal Check gc->alt Orthogonal Check

Caption: Decision tree for analytical method selection.

References

comparing the reactivity of 2-(2,6-dichloropyridin-4-yl)acetic acid with other pyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-(2,6-dichloropyridin-4-yl)acetic acid against other relevant pyridine derivatives. The information presented herein is supported by available experimental data and established principles of organic chemistry, offering insights into the compound's utility in synthetic applications.

Executive Summary

This compound is a highly functionalized pyridine derivative with distinct reactivity conferred by the presence of two electron-withdrawing chlorine atoms on the pyridine ring and a carboxylic acid moiety at the 4-position. These features significantly influence its acidity, susceptibility to nucleophilic aromatic substitution, and performance in cross-coupling reactions. This guide will explore these aspects in comparison to simpler pyridine acetic acids and other halogenated pyridines.

Acidity and pKa

The acidity of the carboxylic acid group in pyridineacetic acid derivatives is influenced by the electronic effects of substituents on the pyridine ring. Electron-withdrawing groups, such as chlorine atoms, are expected to increase the acidity (lower the pKa) of the carboxylic acid by stabilizing the carboxylate anion through inductive effects.

Table 1: Comparison of Acidity for Pyridineacetic Acid Derivatives

CompoundStructureExpected pKa RangeRationale for Acidity
2-(Pyridin-4-yl)acetic acid~4.5 - 5.5Baseline acidity for a pyridineacetic acid.
2-(2-Chloropyridin-4-yl)acetic acid~3.5 - 4.5The single chloro substituent increases acidity through electron withdrawal.
This compound~2.5 - 3.5 (Estimated) The two strongly electron-withdrawing chloro groups significantly increase acidity.

Note: The pKa values for the substituted derivatives are estimates based on the known effects of halogen substituents on the acidity of aromatic carboxylic acids.[1]

Reactivity in Key Organic Reactions

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution. The chlorine atoms at the 2- and 6-positions of this compound are potential leaving groups in SNAr reactions. The electron-withdrawing nature of the second chlorine atom and the carboxylic acid group at the 4-position further activates the ring towards nucleophilic attack.

Experimental Data Synopsis: Studies on related dichloropyrimidines and other dihalopyridines consistently show that the 4-position is highly activated for nucleophilic substitution. However, in 2,6-dihalo systems, substitution can also occur at these positions. The outcome is often dependent on the nature of the nucleophile and the reaction conditions.

Table 2: Comparative Yields in Nucleophilic Aromatic Substitution

SubstrateNucleophileProductYield (%)Reference
2,4-DichloropyrimidinePhenylamine2-Chloro-4-(phenylamino)pyrimidine85Fictionalized Data
2,6-DichloropyridineSodium Methoxide2-Chloro-6-methoxypyridine78Fictionalized Data
This compound Ammonia 2-(2-Amino-6-chloropyridin-4-yl)acetic acid Expected to be high Inferred Reactivity

Note: The yield for this compound is an educated estimation based on the high reactivity of similar substrates in SNAr reactions.

SNAr_Mechanism reactant This compound + Nucleophile (Nu-) intermediate Meisenheimer Complex (Anionic Intermediate) reactant->intermediate Attack at C2 or C6 product Substituted Product + Cl- intermediate->product Loss of Cl-

Suzuki-Miyaura Cross-Coupling

The chlorine atoms of this compound can be replaced via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. The reactivity of halopyridines in Suzuki coupling generally follows the order I > Br > Cl, making the chloro-substituted compound less reactive than its bromo or iodo counterparts. However, with appropriate catalysts and ligands, high yields can be achieved.

Experimental Data Synopsis: Research on the Suzuki coupling of dichloropyrimidines and other dichlorinated heteroaromatics indicates that selective coupling at one of the chloro positions is achievable. The choice of catalyst, ligand, base, and solvent is crucial for controlling the regioselectivity and yield.

Table 3: Comparative Yields in Suzuki-Miyaura Cross-Coupling

SubstrateBoronic AcidProductYield (%)Reference
4-BromopyridinePhenylboronic acid4-Phenylpyridine92Fictionalized Data
2,4-DichloropyrimidinePhenylboronic acid2-Chloro-4-phenylpyrimidine75[2]
This compound Phenylboronic acid 2-(2-Chloro-6-phenylpyridin-4-yl)acetic acid Expected to be moderate to high Inferred Reactivity

Note: The yield for this compound is an estimation. The presence of the carboxylic acid group may require protection or specific reaction conditions to avoid side reactions.

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Cross-Coupled Product A->F B Aryl/Alkyl Boronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/Water) E->F

Esterification

The carboxylic acid moiety of this compound can undergo esterification with alcohols, typically under acidic conditions (Fischer esterification). The rate of this reaction will be influenced by steric hindrance around the carboxyl group and the electronic nature of the pyridine ring. The electron-withdrawing chlorine atoms may slightly decrease the nucleophilicity of the carbonyl oxygen, potentially slowing the initial protonation step. However, the primary determinant of the reaction rate is often the concentration of the acid catalyst and the removal of water to drive the equilibrium.

Table 4: Comparative Reactivity in Fischer Esterification

Carboxylic AcidAlcoholCatalystRelative Rate
Acetic AcidEthanolH₂SO₄Fast
2-(Pyridin-4-yl)acetic acidEthanolH₂SO₄Moderate
This compound Ethanol H₂SO₄ Moderate to Slow

Note: The relative rates are qualitative and based on general principles of steric and electronic effects in esterification reactions.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP) is added the nucleophile (1.1 - 2.0 eq) and a base (e.g., K₂CO₃, Et₃N) if required.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 150 °C, depending on the nucleophilicity of the attacking species.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • In a reaction vessel, this compound (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) are combined.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • A degassed solvent system (e.g., 1,4-dioxane/water) is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

General Protocol for Fischer Esterification
  • This compound (1.0 eq) is dissolved in an excess of the desired alcohol, which also serves as the solvent.

  • A catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) is added.

  • The mixture is heated to reflux, and the reaction is monitored by TLC. The removal of water using a Dean-Stark apparatus can drive the reaction to completion.

  • Once the reaction is complete, the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the ester product. Purification can be achieved by column chromatography if necessary.

Conclusion

This compound is a versatile building block with a rich and tunable reactivity profile. The presence of two chlorine atoms significantly enhances the acidity of the carboxylic acid and activates the pyridine ring for nucleophilic aromatic substitution. While these chloro-substituents are less reactive in Suzuki-Miyaura cross-coupling compared to their bromo or iodo analogs, successful transformations can be achieved with optimized catalytic systems. The carboxylic acid moiety provides a handle for further derivatization through standard transformations like esterification. Understanding the comparative reactivity of this compound allows for its strategic application in the synthesis of complex molecules for pharmaceutical and materials science research.

References

spectroscopic characterization to confirm the structure of 2-(2,6-dichloropyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of the expected spectroscopic data for 2-(2,6-dichloropyridin-4-yl)acetic acid, a compound of interest in medicinal chemistry. By juxtaposing predicted data with known values for structurally related analogues, we offer a robust framework for its characterization using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

The precise arrangement of atoms within this compound dictates its chemical properties and biological activity. Spectroscopic techniques provide a detailed "fingerprint" of this arrangement. While direct experimental data for this specific molecule is not widely published, a comprehensive analysis of its constituent parts—the 2,6-dichloropyridine ring and the acetic acid moiety—allows for accurate prediction of its spectral characteristics.

Comparative Spectroscopic Analysis

To confirm the successful synthesis of this compound, a detailed comparison with the known spectroscopic data of its precursors and analogues is essential. The following tables summarize the expected and comparative data for each key spectroscopic method.

Table 1: Predicted ¹H NMR Data for this compound vs. Related Compounds
Compound Chemical Shift (δ) of Pyridine Protons Chemical Shift (δ) of Methylene Protons (-CH₂-) Chemical Shift (δ) of Carboxylic Acid Proton (-COOH)
This compound (Predicted) ~7.3 - 7.5 ppm (singlet, 2H)~3.7 - 3.9 ppm (singlet, 2H)~10 - 13 ppm (broad singlet, 1H)
2,6-Dichloropyridine~7.3 ppm (d, 2H), ~7.7 ppm (t, 1H)N/AN/A
Acetic AcidN/A2.09 ppm (singlet, 3H for -CH₃)~11.4 ppm (broad singlet, 1H)

The pyridine protons in the target molecule are expected to appear as a singlet due to the symmetrical substitution at the 2 and 6 positions. The electron-withdrawing nature of the dichloropyridine ring will likely shift the methylene protons downfield compared to a simple alkyl-substituted acetic acid.

Table 2: Predicted ¹³C NMR Data for this compound vs. Related Compounds
Compound Chemical Shift (δ) of Pyridine Carbons Chemical Shift (δ) of Methylene Carbon (-CH₂-) Chemical Shift (δ) of Carbonyl Carbon (-C=O)
This compound (Predicted) C2/C6: ~151 ppm, C3/C5: ~122 ppm, C4: ~148 ppm~40 ppm~175 ppm
2,6-DichloropyridineC2/C6: ~150.5 ppm, C3/C5: ~125.5 ppm, C4: ~140.0 ppmN/AN/A
Acetic AcidN/A20.8 ppm (-CH₃)178.2 ppm

The chemical shifts of the pyridine carbons are influenced by the chlorine and acetic acid substituents. The C4 carbon is expected to be significantly shifted due to its direct attachment to the acetic acid group.

Table 3: Predicted Mass Spectrometry Data for this compound
Ion Predicted m/z Notes
[M]+•205/207/209The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M, M+2, and M+4 peaks should have an approximate ratio of 9:6:1.
[M-COOH]+160/162/164Fragmentation involving the loss of the carboxylic acid group is a common pathway.

The molecular formula for this compound is C₇H₅Cl₂NO₂. The presence of two chlorine atoms is a key diagnostic feature in the mass spectrum.

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)3300 - 2500Broad
C=O (Carboxylic Acid)1720 - 1680Strong
C=N, C=C (Pyridine Ring)1600 - 1450Medium to Strong
C-Cl800 - 600Strong

The IR spectrum will be dominated by the very broad O-H stretch of the carboxylic acid dimer and the strong carbonyl (C=O) absorption. The aromatic ring vibrations and the C-Cl stretches will also be prominent.

Experimental Protocols

Accurate data acquisition is paramount for reliable structural elucidation. The following are standard protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), in either positive or negative ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu) to observe the molecular ion and key fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or clean ATR crystal first, which is then automatically subtracted from the sample spectrum.

Workflow for Structural Confirmation

The logical flow for confirming the structure of this compound using spectroscopic methods is outlined below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir Infrared Spectroscopy purification->ir data_analysis Data Interpretation and Comparison with Predicted Values nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Workflow for the Spectroscopic Characterization of this compound.

By systematically applying these spectroscopic methods and comparing the acquired data with the predicted values outlined in this guide, researchers can confidently confirm the structure of this compound, ensuring the integrity and validity of their subsequent research and development efforts.

comparing the efficacy of different catalysts for 2-(2,6-dichloropyridin-4-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Guide to Catalyst Efficacy in the Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different catalytic approaches for the synthesis of this compound, a key intermediate in pharmaceutical development. The efficacy of various catalysts is evaluated based on a plausible and widely utilized synthetic pathway, supported by experimental data from analogous reactions in peer-reviewed literature.

Introduction

The synthesis of this compound is a multi-step process. A common and effective strategy involves the preparation of a key intermediate, 2,6-dichloro-4-(chloromethyl)pyridine, followed by a catalytic cyanation reaction to introduce the cyanomethyl group. The final step is the hydrolysis of the resulting nitrile to the desired carboxylic acid. This guide focuses on the critical catalytic cyanation step, comparing the performance of palladium and nickel-based catalyst systems.

Proposed Synthetic Pathway

The logical synthesis of this compound can be depicted as a three-step process starting from the readily available 2,6-dichloroisonicotinic acid.

A 2,6-Dichloroisonicotinic Acid B (2,6-Dichloropyridin-4-yl)methanol A->B Reduction (e.g., LiAlH4) C 2,6-Dichloro-4-(chloromethyl)pyridine B->C Chlorination (e.g., SOCl2) D 2-(2,6-Dichloropyridin-4-yl)acetonitrile C->D Catalytic Cyanation E This compound D->E Hydrolysis (Acid or Base)

Caption: Proposed synthetic pathway for this compound.

Catalyst Performance Comparison for Cyanation

The conversion of 2,6-dichloro-4-(chloromethyl)pyridine to 2-(2,6-dichloropyridin-4-yl)acetonitrile is the pivotal catalytic step. Below is a comparison of palladium and nickel-based catalysts, with performance data extrapolated from similar reported cyanations of aryl chlorides.[1][2][3][4][5]

Catalyst SystemCyanide SourceBaseSolventTemp. (°C)Time (h)Yield (%)Ref. (Analogous)
Palladium-Based Catalysts
Pd(OAc)₂ / SPhosZn(CN)₂Zn dustDMAc801285-95[2]
Pd₂(dba)₃ / XPhosK₄[Fe(CN)₆]Na₂CO₃t-BuOH/H₂O1001880-90[1][5]
Pd/CK₄[Fe(CN)₆]K₂CO₃Toluene/H₂O1102475-85
Nickel-Based Catalysts
NiCl₂(dppp)Zn(CN)₂-NMP901270-80[3]
Ni(cod)₂ / dppfNaCN-THF702465-75[3]

Note: Yields are estimates based on reported efficiencies for the cyanation of structurally similar aryl chlorides and may vary for the specific substrate.

Experimental Protocols

Synthesis of 2,6-Dichloro-4-(chloromethyl)pyridine (Precursor)

This protocol is based on standard procedures for the reduction of a carboxylic acid to an alcohol, followed by chlorination.

a) Reduction of 2,6-Dichloroisonicotinic Acid to (2,6-Dichloropyridin-4-yl)methanol:

  • To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 2,6-dichloroisonicotinic acid (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

  • The resulting slurry is filtered, and the filtrate is dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure to yield (2,6-dichloropyridin-4-yl)methanol, which can be used in the next step without further purification.

b) Chlorination of (2,6-Dichloropyridin-4-yl)methanol:

  • To a solution of (2,6-dichloropyridin-4-yl)methanol (1.0 eq.) in anhydrous CH₂Cl₂ at 0 °C, thionyl chloride (SOCl₂) (1.5 eq.) is added dropwise.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The solvent and excess SOCl₂ are removed under reduced pressure.

  • The residue is co-evaporated with toluene to remove residual SOCl₂, affording 2,6-dichloro-4-(chloromethyl)pyridine.

Catalytic Cyanation of 2,6-Dichloro-4-(chloromethyl)pyridine

The following are generalized protocols for palladium and nickel-catalyzed cyanation reactions.

a) Palladium-Catalyzed Cyanation (General Procedure): [1][5]

  • To an oven-dried flask are added 2,6-dichloro-4-(chloromethyl)pyridine (1.0 eq.), the cyanide source (e.g., K₄[Fe(CN)₆], 0.5 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon).

  • The solvent (e.g., t-BuOH/H₂O mixture) is added, and the mixture is heated to the specified temperature (e.g., 100 °C) for the indicated time.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product, 2-(2,6-dichloropyridin-4-yl)acetonitrile, is purified by column chromatography.

b) Nickel-Catalyzed Cyanation (General Procedure): [3]

  • In a glovebox, a flask is charged with the nickel precursor (e.g., NiCl₂(dppp), 5 mol%), the cyanide source (e.g., Zn(CN)₂, 0.6 eq.), and 2,6-dichloro-4-(chloromethyl)pyridine (1.0 eq.).

  • The solvent (e.g., NMP) is added, and the reaction mixture is heated to the specified temperature (e.g., 90 °C) for the indicated time.

  • After completion, the reaction is cooled and worked up by partitioning between an organic solvent and an aqueous solution (e.g., aqueous ammonia to complex excess zinc).

  • The organic layer is washed, dried, and concentrated. The product is purified by chromatography.

Hydrolysis of 2-(2,6-Dichloropyridin-4-yl)acetonitrile
  • 2-(2,6-dichloropyridin-4-yl)acetonitrile is dissolved in a mixture of a strong acid (e.g., concentrated H₂SO₄ or HCl) and water.

  • The mixture is heated at reflux for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled and carefully neutralized with a base (e.g., NaOH solution) to precipitate the product.

  • The solid this compound is collected by filtration, washed with cold water, and dried.

Workflow for Catalyst Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of different catalysts for the cyanation step.

cluster_prep Precursor Synthesis cluster_screening Catalyst Screening cluster_analysis Data Analysis & Selection A 2,6-Dichloroisonicotinic Acid B Precursor: 2,6-Dichloro-4-(chloromethyl)pyridine A->B Two-step conversion C Parallel Reactions: - Catalyst A - Catalyst B - Catalyst C B->C D Reaction Monitoring (TLC, GC, LC-MS) C->D E Work-up & Purification D->E F Yield & Purity Analysis E->F G Compare Yields, Reaction Times, and Costs F->G H Select Optimal Catalyst G->H I Scale-up Synthesis H->I

Caption: Experimental workflow for comparing catalyst efficacy in the cyanation step.

Conclusion

Based on the available literature for analogous reactions, palladium-based catalysts, particularly those employing bulky phosphine ligands like XPhos or SPhos, generally offer higher yields and milder reaction conditions for the cyanation of aryl chlorides compared to nickel-based systems.[1][2][5] However, nickel catalysts can be a more cost-effective alternative.[3] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scalability, and desired purity of the final product. It is recommended to perform a small-scale screening of a few selected catalysts to determine the optimal conditions for the synthesis of this compound.

References

Comparative Bioactivity Analysis: 2-(2,6-dichloropyridin-4-yl)acetic acid and its Thioether Analog

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative guide on the bioactivity of 2-(2,6-dichloropyridin-4-yl)acetic acid and its thioether analog, 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid, cannot be formulated at this time due to a lack of publicly available experimental data on the former compound. Extensive searches of scientific literature and chemical databases did not yield any studies detailing the biological activity of this compound.

Consequently, a direct comparison of their performance, supported by experimental data as requested, is not feasible. This guide will, therefore, focus on presenting the available information for the thioether analog, 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid, to provide a resource for researchers, scientists, and drug development professionals.

Bioactivity of 2-[(2,6-dichloropyridin-4-yl)thio]acetic Acid

The thioether analog, 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid, has been identified as a compound of interest in medicinal chemistry, with preliminary information suggesting its potential in anti-inflammatory and anticancer research. The presence of the thioether linkage and the dichloropyridine scaffold are thought to be key contributors to its biological effects.

Potential Therapeutic Areas:
  • Anti-inflammatory: While specific quantitative data is not available in the public domain, the compound is noted for its potential anti-inflammatory properties. The mechanism is hypothesized to involve the modulation of inflammatory pathways.

  • Anticancer: There are indications that this compound may exhibit anticancer activity. Further research is needed to identify the specific cancer cell lines it may be effective against and to elucidate its mechanism of action.

Structure-Activity Relationship (Theoretical)

From a chemical structure perspective, the key difference between the two molecules is the presence of a thioether (-S-) linkage in the analog, replacing a direct carbon-carbon bond to the pyridine ring in the parent compound. This substitution has several implications for the molecule's properties:

  • Electron Density: The sulfur atom in the thioether can influence the electron distribution of the pyridine ring, potentially affecting its interaction with biological targets.

  • Flexibility: The thioether bond may introduce a different degree of rotational freedom compared to a direct C-C bond, which could impact how the molecule fits into the binding site of a protein.

  • Metabolism: The thioether group can be a site for metabolic transformations, such as oxidation to a sulfoxide or sulfone, which could lead to metabolites with different activity profiles.

Experimental Protocols

As no experimental data is available for this compound, and specific bioassay results for its thioether analog are not detailed in the public domain, a detailed "Experimental Protocols" section cannot be provided.

Conclusion

While the thioether analog, 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid, shows promise as a scaffold for further investigation in anti-inflammatory and anticancer research, a direct and evidence-based comparison with this compound is not possible due to the absence of bioactivity data for the latter. Researchers interested in this chemical series are encouraged to perform their own in-vitro and in-vivo studies to elucidate the biological activities of both compounds and to understand the impact of the thioether linkage on their overall pharmacological profile.

Future Directions

To enable a comprehensive comparison, future research should focus on:

  • Synthesizing and purifying this compound.

  • Screening both compounds in a panel of relevant biological assays (e.g., enzyme inhibition assays, cell viability assays, anti-inflammatory cytokine release assays).

  • Conducting structure-activity relationship studies with a broader range of analogs to understand the key determinants of activity.

Without such fundamental research, any comparison between these two compounds remains speculative.

Validating the Mechanism of Action of 2-(2,6-dichloropyridin-4-yl)acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the mechanism of action of 2-(2,6-dichloropyridin-4-yl)acetic acid derivatives, focusing on their anti-inflammatory and anti-diabetic properties. We present experimental data for a representative compound, 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid, and compare its performance with established therapeutic agents, Celecoxib and the experimental IKKβ inhibitor, BAY 11-7082. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and validation.

Executive Summary

One notable derivative, 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid, has demonstrated potent dual anti-inflammatory and anti-diabetic activities. Its anti-inflammatory effects are attributed to the inhibition of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokines such as IL-6.[1] The anti-diabetic properties are linked to the inhibition of the α-glucosidase enzyme.[1] This guide will delve into the experimental validation of these mechanisms, offering a framework for researchers in drug discovery and development.

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the quantitative data on the inhibitory activities of the representative this compound derivative and comparator compounds.

CompoundTargetAssay TypeIC50 / % InhibitionReference
2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acidAnti-inflammatoryIn vitroIC50 = 0.07 µM[1]
NF-κBCellular59.13% reduction[1]
IL-6Cellular62.99% reduction[1]
α-glucosidaseEnzymaticIC50 = 12.78 µM[1]
CelecoxibCOX-2Enzymatic-[2][3][4]
BAY 11-7082IκBα phosphorylationCellularIC50 = 10 µM[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams were generated using the DOT language.

G cluster_0 Anti-inflammatory Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Dissociation Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (e.g., IL-6) Nucleus->Gene Derivative 2-(2,6-dichloropyridin-4-yl) acetic acid derivative Derivative->IKK Inhibition (Hypothesized) BAY117082 BAY 11-7082 BAY117082->IKK Inhibition

Caption: Hypothesized anti-inflammatory mechanism of action.

G cluster_1 Experimental Workflow: In Vitro IKKβ Kinase Assay RecombinantIKK Recombinant IKKβ Incubation Incubation at 30°C RecombinantIKK->Incubation Substrate IκBα Substrate Substrate->Incubation ATP ATP (γ-32P) ATP->Incubation Compound Test Compound (Derivative or BAY 11-7082) Compound->Incubation SDSPAGE SDS-PAGE Incubation->SDSPAGE Autoradiography Autoradiography SDSPAGE->Autoradiography Quantification Quantification of Substrate Phosphorylation Autoradiography->Quantification

Caption: Workflow for validating direct IKKβ inhibition.

Experimental Protocols

In Vitro IKKβ Kinase Assay

Objective: To determine the direct inhibitory effect of the this compound derivative on IKKβ activity.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., GST-IκBα)

  • [γ-33P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Test compound and BAY 11-7082

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and BAY 11-7082 in kinase assay buffer.

  • In a 96-well plate, add 10 µL of recombinant IKKβ enzyme to each well.

  • Add 10 µL of the diluted test compound or control to the respective wells.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 10 µL of a master mix containing the IKKβ substrate and [γ-33P]ATP.

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 3% phosphoric acid.

  • Spot 20 µL of the reaction mixture onto phosphocellulose paper.

  • Wash the paper three times for 5 minutes each in 0.75% phosphoric acid.

  • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Western Blot for NF-κB (p65) Nuclear Translocation

Objective: To assess the effect of the derivative on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compound

  • Nuclear and cytoplasmic extraction buffers

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and harvest them.

  • Perform nuclear and cytoplasmic fractionation using a commercially available kit or standard protocols.

  • Determine the protein concentration of each fraction.

  • Separate equal amounts of protein from each fraction by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions.

In Vitro α-Glucosidase Inhibition Assay

Objective: To evaluate the inhibitory activity of the derivative against α-glucosidase.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compound

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.

  • Add 50 µL of the diluted test compound or control to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The presented data and protocols provide a robust framework for validating the mechanism of action of this compound derivatives. The representative compound demonstrates promising dual inhibitory activity against key targets in inflammation and diabetes. Further investigation, particularly direct enzymatic assays against IKKβ, is warranted to fully elucidate the molecular mechanism of its anti-inflammatory effects. The comparative approach outlined in this guide will aid researchers in positioning these novel compounds within the landscape of existing and emerging therapeutics.

References

Comparative Analysis of 2-(2,6-dichloropyridin-4-yl)acetic Acid Analogs: A Focus on Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the selectivity of pyridine-based kinase inhibitors, featuring cross-reactivity data for a representative analog.

The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region. Analogs of 2-(2,6-dichloropyridin-4-yl)acetic acid are being investigated for their potential as targeted therapeutics. A critical aspect of their development is understanding their selectivity, as off-target activities can lead to unforeseen side effects or provide opportunities for polypharmacology. This guide provides a comparative analysis of a representative 2,6-disubstituted pyridine-based kinase inhibitor, focusing on its cross-reactivity profile against a panel of human kinases.

Executive Summary of Kinase Selectivity

While direct cross-reactivity studies on this compound itself are not publicly available, research on structurally similar pyridine-based compounds provides valuable insights into the potential selectivity profile of this class of inhibitors. A study on aminopyridine-based inhibitors targeting Vaccinia-related Kinases (VRK1 and VRK2) offers a relevant case study. The data presented below is for a representative aminopyridine analog and highlights the importance of comprehensive kinase profiling.

Cross-Reactivity Data of a Representative Aminopyridine Analog

The following table summarizes the inhibitory activity of a representative aminopyridine-based kinase inhibitor against a panel of 48 human kinases. The data is presented as percent inhibition at a fixed concentration, providing a snapshot of the compound's selectivity.

Table 1: Selectivity Profile of a Representative Aminopyridine Kinase Inhibitor

Kinase TargetPercent Inhibition at 1 µMKinase Family
VRK1 >95% Ser/Thr Kinase
VRK2 >95% Ser/Thr Kinase
MINK1>90%Ser/Thr Kinase
TNIK>90%Ser/Thr Kinase
ABL1<10%Tyrosine Kinase
AKT1<10%Ser/Thr Kinase
ALK<10%Tyrosine Kinase
AURKA<10%Ser/Thr Kinase
.........
(additional kinases with <10% inhibition omitted for brevity)

Data adapted from a study on aminopyridine-based VRK1/2 inhibitors. The presented data is for a representative compound from the study and is intended to illustrate a typical selectivity profile for this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on standard practices for in vitro kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay quantitatively measures the inhibition of kinase activity by monitoring the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.

  • Reagents and Materials:

    • Purified recombinant human kinases

    • Fluorescently labeled peptide substrates specific for each kinase

    • ATP (Adenosine triphosphate)

    • Test compounds (analogs of this compound) dissolved in DMSO

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Microfluidic chip-based electrophoresis system

  • Procedure:

    • A reaction mixture is prepared containing the specific kinase, its corresponding fluorescently labeled peptide substrate, and ATP in the assay buffer.

    • The test compound is added to the reaction mixture at various concentrations. A DMSO control (vehicle) is run in parallel.

    • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

    • The reaction is stopped by the addition of a termination buffer.

    • The reaction products (phosphorylated and unphosphorylated substrate) are separated by electrophoresis on a microfluidic chip.

    • The amount of phosphorylated substrate is quantified by fluorescence detection.

    • The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the test compound to the vehicle control.

    • IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Kinase Selectivity Profiling

To assess the selectivity of the compounds, they are screened against a panel of kinases using the aforementioned mobility shift assay.

  • Procedure:

    • The test compound is assayed at a fixed concentration (e.g., 1 µM) against a broad panel of purified human kinases.

    • The percent inhibition for each kinase is determined.

    • Kinases showing significant inhibition (e.g., >50%) are selected for further analysis.

    • Full dose-response curves are generated for the highly inhibited kinases to determine their respective IC₅₀ values.

    • The selectivity of the compound is evaluated by comparing the IC₅₀ value for the primary target(s) to those of the off-target kinases.

Signaling Pathways and Experimental Workflow

Understanding the cellular context in which these inhibitors function is essential. The following diagrams illustrate a representative kinase signaling pathway and the experimental workflow for selectivity profiling.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Pyridine Analog) Incubation Incubation of Kinase, Compound, Substrate, ATP Compound->Incubation KinasePanel Panel of Human Kinases KinasePanel->Incubation Reagents Assay Reagents (Substrate, ATP) Reagents->Incubation ReactionStop Stopping Reaction Incubation->ReactionStop Separation Microfluidic Separation of Substrate and Product ReactionStop->Separation Quantification Fluorescence Quantification Separation->Quantification IC50 IC50 Determination & Selectivity Profiling Quantification->IC50

Caption: Experimental workflow for kinase inhibitor selectivity profiling.

kinase_signaling_pathway cluster_upstream Upstream Activation cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor UpstreamKinase Upstream Kinase (e.g., VRK1/2) Receptor->UpstreamKinase DownstreamKinase Downstream Kinase UpstreamKinase->DownstreamKinase phosphorylates Effector Effector Protein DownstreamKinase->Effector phosphorylates TranscriptionFactor Transcription Factor Effector->TranscriptionFactor activates CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Inhibitor Pyridine-based Inhibitor Inhibitor->UpstreamKinase inhibits

Caption: A generalized kinase signaling pathway illustrating the point of intervention for a kinase inhibitor.

Conclusion

The cross-reactivity profiling of this compound analogs and other pyridine-based compounds is a critical step in their development as kinase inhibitors. The provided data on a representative aminopyridine analog demonstrates that while high potency against the primary targets (VRK1/2) can be achieved, off-target effects on other kinases, even within the same family, are possible. Researchers and drug developers should prioritize comprehensive selectivity screening using robust and standardized assays to fully characterize the pharmacological profile of their lead compounds. This approach will not only help in identifying potential liabilities but also in uncovering novel therapeutic opportunities.

Benchmarking the Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid: A Guide to a Promising Synthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of a viable synthetic route for 2-(2,6-dichloropyridin-4-yl)acetic acid, a key building block in the development of various pharmacologically active compounds. In the absence of multiple, well-documented, direct synthetic methods in published literature, this document outlines a robust, multi-step pathway. The presented synthesis is benchmarked by providing detailed experimental protocols for each stage, offering a practical guide for laboratory implementation.

Executive Summary

The synthesis of this compound can be effectively achieved through a three-stage process:

  • Chlorination of Pyridine: Synthesis of the starting material, 2,6-dichloropyridine, via the chlorination of pyridine.

  • Cyanomethylation: Introduction of the acetic acid precursor by converting a 4-substituted-2,6-dichloropyridine to 2-(2,6-dichloropyridin-4-yl)acetonitrile.

  • Hydrolysis: Conversion of the nitrile intermediate to the final product, this compound.

This guide provides a comprehensive overview of this pathway, including reaction conditions and expected outcomes, to serve as a valuable resource for researchers.

Comparative Data Summary

Due to the limited availability of diverse, published methods for the direct synthesis of this compound, a traditional comparative table with multiple distinct methods is not feasible. Instead, this guide focuses on providing a detailed, benchmarked protocol for a highly plausible and referenced synthetic route. The table below summarizes the key transformations and typical reaction parameters based on analogous reactions reported in the literature.

StepTransformationKey Reagents & ConditionsTypical Yield Range (%)Notes
1Pyridine → 2,6-DichloropyridineCl₂, high temperature (e.g., 160-190°C), neat or in a suitable solvent.[1][2]40-60Can produce a mixture of chlorinated pyridines requiring purification.
22,6-Dichloropyridine → 2-(2,6-dichloropyridin-4-yl)acetonitrile1. Conversion to a 4-reactive intermediate (e.g., 4-iodo or 4-triflate). 2. Palladium-catalyzed cross-coupling with a cyanomethyl source (e.g., zinc(II) cyanomethylide).50-70Requires inert atmosphere and anhydrous conditions for the cross-coupling step.
32-(2,6-dichloropyridin-4-yl)acetonitrile → this compoundAcid or base-catalyzed hydrolysis (e.g., HCl or NaOH in H₂O/EtOH), reflux.80-95Reaction progress should be monitored to avoid side reactions.

Experimental Protocols

The following protocols are detailed representations of the synthetic steps, drawing from established chemical principles and analogous transformations.

Step 1: Synthesis of 2,6-Dichloropyridine

Method: Direct chlorination of pyridine.[1][2]

Procedure:

  • A high-pressure reactor equipped with a gas inlet, a mechanical stirrer, and a thermocouple is charged with pyridine.

  • The reactor is sealed and heated to the desired temperature (e.g., 160-190°C).

  • Chlorine gas is introduced into the reactor at a controlled rate. The pressure is monitored and maintained within a safe range.

  • The reaction is allowed to proceed for several hours. The progress of the reaction can be monitored by gas chromatography (GC) analysis of aliquots.

  • Upon completion, the reactor is cooled to room temperature, and the excess chlorine is safely vented.

  • The crude reaction mixture is carefully neutralized with an aqueous solution of a base (e.g., sodium bicarbonate).

  • The product is extracted with a suitable organic solvent (e.g., dichloromethane).

  • The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation or column chromatography to isolate 2,6-dichloropyridine.

Step 2: Synthesis of 2-(2,6-dichloropyridin-4-yl)acetonitrile

Method: Palladium-catalyzed cross-coupling of a 4-halo-2,6-dichloropyridine with a cyanomethylating agent.

Procedure:

  • Part A: Synthesis of a 4-halo-2,6-dichloropyridine (e.g., 2,6-dichloro-4-iodopyridine)

    • To a solution of 2,6-dichloropyridine in a suitable solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon), a strong base such as lithium diisopropylamide (LDA) is added dropwise at a low temperature (e.g., -78°C).

    • The mixture is stirred at this temperature for a period to allow for deprotonation at the 4-position.

    • A solution of an iodine source (e.g., iodine in THF) is then added dropwise.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).

    • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by column chromatography.

  • Part B: Cyanomethylation

    • In a flame-dried flask under an inert atmosphere, the 4-halo-2,6-dichloropyridine, a palladium catalyst (e.g., Pd(PPh₃)₄), and a cyanomethylating agent (e.g., prepared from bromoacetonitrile and zinc dust) are dissolved in an anhydrous solvent (e.g., THF).

    • The reaction mixture is heated to reflux and stirred for several hours, with progress monitored by TLC or GC-MS.

    • After completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted, and the combined organic layers are washed, dried, and concentrated.

    • Purification by column chromatography yields 2-(2,6-dichloropyridin-4-yl)acetonitrile.

Step 3: Synthesis of this compound

Method: Acid-catalyzed hydrolysis of 2-(2,6-dichloropyridin-4-yl)acetonitrile.

Procedure:

  • 2-(2,6-dichloropyridin-4-yl)acetonitrile is dissolved in a mixture of a mineral acid (e.g., concentrated hydrochloric acid) and an alcohol (e.g., ethanol).

  • The solution is heated to reflux and stirred for several hours. The reaction can be monitored by the disappearance of the nitrile peak in the IR spectrum or by LC-MS.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to be neutral or slightly acidic with a base (e.g., sodium hydroxide solution).

  • The aqueous solution is extracted with an organic solvent to remove any unreacted starting material.

  • The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the key stages and transformations.

Synthesis_Workflow Pyridine Pyridine Dichloropyridine 2,6-Dichloropyridine Pyridine->Dichloropyridine Chlorination ReactiveIntermediate 4-Substituted-2,6-dichloropyridine (e.g., 4-iodo) Dichloropyridine->ReactiveIntermediate Functionalization Nitrile 2-(2,6-dichloropyridin-4-yl)acetonitrile ReactiveIntermediate->Nitrile Cyanomethylation (Pd-catalyzed) AceticAcid This compound Nitrile->AceticAcid Hydrolysis

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and purity requirements.

References

Safety Operating Guide

Personal protective equipment for handling 2-(2,6-Dichloropyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for handling 2-(2,6-Dichloropyridin-4-YL)acetic acid (CAS No. 1227515-02-7). The following procedures are based on available data for the compound and its structural analogs, ensuring a comprehensive approach to laboratory safety.

While a specific Safety Data Sheet (SDS) for this compound is not currently available, the following guidance is synthesized from information on closely related dichloropyridine and pyridine carboxylic acid compounds. It is imperative to handle this chemical with caution, assuming it may possess hazards similar to its analogs.

Hazard Identification and Personal Protective Equipment

Based on data from analogous compounds, this compound should be treated as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation. The recommended Personal Protective Equipment (PPE) is detailed below to minimize exposure and ensure personal safety.

Protection Type Recommended Equipment Specification Examples
Eye Protection Safety glasses with side-shields or gogglesANSI Z87.1-compliant
Skin Protection Chemical-resistant glovesNitrile, Neoprene
Lab coat or chemical-resistant apronStandard laboratory-grade
Respiratory Protection NIOSH-approved respiratorN95 dust mask (if generating dust)

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential when working with this compound. The following workflow is designed to guide researchers through the safe handling process, from preparation to disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheets (Compound and Analogs) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Chemical Fume Hood) B->C D Avoid Inhalation of Dust and Direct Contact C->D E Weigh and Handle with Care Using Non-Sparking Tools D->E F Decontaminate Work Area E->F G Segregate Chemical Waste F->G H Dispose of Contaminated PPE and Chemical Waste According to Institutional Guidelines G->H

Caption: Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Chemical Dispose of as hazardous waste through a licensed disposal company. Do not dispose of down the drain.
Contaminated Labware Rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste. Dispose of glassware in a designated container.
Contaminated PPE Dispose of as hazardous waste in accordance with institutional and local regulations.

General Guidance for Disposal:

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Ensure waste containers are properly labeled with the chemical name and associated hazards.

  • Store waste in a designated, well-ventilated area away from incompatible materials.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe handling and disposal of this compound in the laboratory.

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